Sterebin A
Description
This compound is a natural product found in Stevia rebaudiana with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14+,15+,17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJPXABQYFWPD-JOSLJWRDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701109561 | |
| Record name | (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107647-14-3 | |
| Record name | (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107647-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture and Biological Landscape of Sterebin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sterebin A, a naturally occurring diterpenoid found in the leaves of Stevia rebaudiana, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemical configuration. While specific quantitative data on its biological activities and detailed experimental protocols for its isolation remain elusive in publicly accessible literature, this document consolidates the current understanding of its chemical nature and outlines general methodologies for the extraction of related compounds from its natural source. Furthermore, potential signaling pathways that may be modulated by this compound are discussed based on studies of structurally related compounds and extracts of Stevia rebaudiana.
Chemical Structure and Properties of this compound
This compound is classified as a labdane-type diterpene.[1] Its systematic IUPAC name is (E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one. The molecular formula of this compound is C₁₈H₃₀O₄, with a molecular weight of approximately 310.43 g/mol .[1] The structure is characterized by a decalin ring system substituted with multiple hydroxyl groups and a butenone side chain. The stereochemistry of this compound has been determined as (1R,2S,3S,4R,4aS,8aS), indicating a specific three-dimensional arrangement of its atoms.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one |
| Molecular Formula | C₁₈H₃₀O₄ |
| Molecular Weight | 310.43 g/mol |
| CAS Number | 107647-14-3 |
| Class | Labdane-type diterpene |
| Stereochemistry | (1R,2S,3S,4R,4aS,8aS) |
Experimental Protocols: Isolation of this compound from Stevia rebaudiana
General Protocol for Extraction of Diterpenoids from Stevia rebaudiana
-
Drying and Grinding: Freshly collected leaves of Stevia rebaudiana are air-dried or oven-dried at a low temperature (e.g., 40-50°C) to preserve the chemical integrity of the constituents. The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.[2]
-
Solvent Extraction: The powdered leaf material is subjected to extraction with a suitable organic solvent. Methanol or ethanol (typically 70-100%) are commonly used.[3][4] The extraction can be performed using various techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction. The process is usually repeated multiple times to ensure complete extraction of the compounds.
-
Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves partitioning between water and a non-polar solvent like n-hexane to remove lipids and chlorophyll, followed by extraction of the aqueous layer with a more polar solvent like ethyl acetate or n-butanol.
-
Chromatographic Purification: The resulting fractions are further purified using chromatographic techniques. Column chromatography using silica gel or other stationary phases is a common method. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically employed to separate the individual compounds.
-
Final Purification: Fractions containing the compound of interest are collected and may require further purification by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.
Workflow for a Generic Isolation Protocol
Biological Activities and Potential Signaling Pathways
While specific quantitative data such as IC₅₀ values for this compound's biological activities are not available in the reviewed literature, general anti-inflammatory and antioxidant properties have been attributed to it.[1] Extracts of Stevia rebaudiana and its constituent compounds have been reported to modulate key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Activity and the NF-κB Pathway
Chronic inflammation is linked to the pathogenesis of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[5] Upon activation by various stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[6][7] Stevioside and its aglycone steviol, compounds also found in Stevia rebaudiana, have been shown to suppress the production of these pro-inflammatory cytokines in Caco-2 cells by inhibiting the IκBα/NF-κB signaling pathway.[8] It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.
Hypothesized NF-κB Inhibition by this compound
Antioxidant Activity and the Nrf2 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and various diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][10] While direct evidence for this compound's effect on the Nrf2 pathway is lacking, other natural compounds with antioxidant properties have been shown to activate this pathway.[9][10]
Hypothesized Nrf2 Activation by this compound
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11][12] The pathway consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer. Some studies on Stevia rebaudiana extracts have suggested a modulatory effect on MAPK signaling.[13] However, the specific role of this compound in this pathway has not been elucidated. Further research is required to determine if this compound interacts with and modulates the activity of key kinases in the MAPK cascade.
Conclusion and Future Directions
This compound presents an interesting chemical scaffold with potential biological activities. This guide has summarized its known chemical structure and properties. However, a significant gap exists in the literature regarding specific quantitative data on its bioactivities and detailed, reproducible experimental protocols for its isolation. Future research should focus on:
-
Isolation and Characterization: Development and publication of a standardized, detailed protocol for the isolation of this compound from Stevia rebaudiana to facilitate further research.
-
Quantitative Biological Evaluation: Systematic in vitro and in vivo studies to determine the IC₅₀ or EC₅₀ values of this compound for its anti-inflammatory and antioxidant activities.
-
Mechanism of Action Studies: Investigation into the direct effects of this compound on the NF-κB, Nrf2, and MAPK signaling pathways to elucidate its molecular mechanisms of action.
Addressing these research gaps will be crucial in fully understanding the therapeutic potential of this compound and its prospects for drug development.
References
- 1. Buy this compound | 107647-14-3 [smolecule.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Isolation of phytochemical constituents from Stevia rebaudiana (Bert.) and evaluation of their anticancer, antimicrobial and antioxidant properties via in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NF-κB Signaling by Calebin A, a Compound of Turmeric, in Multicellular Tumor Microenvironment: Potential Role of Apoptosis Induction in CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK modulation of yeast pheromone signaling output and the role of phosphorylation sites in the scaffold protein Ste5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAPK modulation of yeast pheromone signaling output and the role of phosphorylation sites in the scaffold protein Ste5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of mitogen-activated protein kinases (MAPK) activity in response to different immune stimuli in haemocytes of the common periwinkle Littorina littorea - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Natural Occurrence of Sterebin A: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of Sterebin A, a bisnorditerpenoid found in the leaves of Stevia rebaudiana. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Executive Summary
This compound, a member of the sterebin family of diterpenoids, was first identified in the late 1980s from the leaves of Stevia rebaudiana Bertoni. This plant, renowned for its sweet-tasting steviol glycosides, also produces a variety of other secondary metabolites, including the sterebins. This guide details the initial discovery and outlines the experimental procedures for the extraction and isolation of this compound from its natural source. Additionally, it summarizes the known biological activities of this compound, including its potential anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.
Discovery and Natural Sources
This compound was first isolated and identified by Oshima and colleagues from the leaves of Stevia rebaudiana.[1] The initial research in the late 1980s led to the characterization of a series of eight structurally related bisnorditerpenoids designated as Sterebins A through H.[1] Stevia rebaudiana, a perennial shrub native to South America, remains the primary and most well-documented natural source of this compound.
Quantitative Data
The yields of Sterebins A-D and E-H from the dried leaves of Stevia rebaudiana have been reported by Oshima et al. The quantitative data is summarized in the table below.
| Compound | Yield (% w/w) | Reference |
| This compound | 0.001 | Oshima et al., 1986 |
| Sterebin B | 0.0009 | Oshima et al., 1986 |
| Sterebin C | 0.0003 | Oshima et al., 1986 |
| Sterebin D | 0.0004 | Oshima et al., 1986 |
| Sterebin E | 0.002 | Oshima et al., 1988 |
| Sterebin F | 0.003 | Oshima et al., 1988 |
| Sterebin G | 0.0002 | Oshima et al., 1988 |
| Sterebin H | 0.0002 | Oshima et al., 1988 |
Experimental Protocols: Isolation of this compound
The isolation of this compound from the leaves of Stevia rebaudiana involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods for isolating diterpenoids from this plant.
Materials:
-
Dried and powdered leaves of Stevia rebaudiana
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
n-Butanol (n-BuOH)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform-methanol mixtures)
-
High-Performance Liquid Chromatography (HPLC) system for final purification
Procedure:
-
Extraction:
-
The dried and powdered leaves of Stevia rebaudiana are subjected to exhaustive extraction with hot methanol.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with chloroform and n-butanol. This step separates compounds based on their polarity. Sterebins, being moderately polar, are expected to be enriched in the n-butanol fraction.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of increasing polarity, typically using mixtures of chloroform and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with the characteristic mobility of sterebins.
-
-
Purification:
-
Fractions enriched with this compound are further purified using repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Caption: this compound's proposed inhibition of the NF-κB pathway.
Antioxidant Activity via Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, inducing their expression. This compound is believed to promote antioxidant effects by activating the Nrf2 signaling pathway.
The following diagram depicts the proposed activation of the Nrf2 pathway by this compound.
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Influence on Glucose Metabolism via Insulin Signaling Pathway
Preliminary evidence suggests that this compound may influence glucose metabolism. The insulin signaling pathway is central to maintaining glucose homeostasis. Insulin binding to its receptor initiates a cascade of phosphorylation events, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently Akt (also known as protein kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. While the precise mechanism is still under investigation, this compound may modulate key components of this pathway.
The diagram below outlines the key steps of the insulin signaling pathway and a hypothetical point of intervention for this compound.
Caption: Hypothetical modulation of the insulin signaling pathway by this compound.
Conclusion
This compound, a bisnorditerpenoid from Stevia rebaudiana, represents an interesting natural product with potential therapeutic applications. Its discovery and isolation have paved the way for further investigation into its biological activities. The preliminary evidence suggesting its role in modulating key signaling pathways warrants more in-depth research to fully elucidate its mechanisms of action and therapeutic potential.
References
Biosynthesis Pathway of Sterebin A in Stevia rebaudiana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stevia rebaudiana is renowned for its production of intensely sweet diterpenoid steviol glycosides. However, the plant's metabolic machinery also synthesizes a diverse array of other secondary metabolites, including the sesquiterpenoid Sterebin A. While the biosynthesis of steviol glycosides is well-documented, the pathway leading to this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway for this compound. It addresses the classification of this compound, details the foundational steps of sesquiterpenoid synthesis in Asteraceae, and proposes the subsequent enzymatic modifications leading to the final compound. Furthermore, this document collates relevant quantitative data for related compounds and outlines detailed experimental protocols for the extraction, quantification, and structural elucidation of sesquiterpenoids, which can be adapted for the study of this compound. This guide is intended to serve as a foundational resource for researchers investigating the secondary metabolism of Stevia rebaudiana and for professionals interested in the potential applications of its lesser-known bioactive compounds.
Introduction to this compound
This compound is a naturally occurring oxygenated organic compound isolated from the leaves of Stevia rebaudiana.[1] While often found alongside the well-known sweet-tasting steviol glycosides, this compound belongs to a different class of terpenoids. Its chemical formula is C₁₈H₃₀O₄.[1] There is some inconsistency in its classification in the literature; while its carbon skeleton (C18) does not strictly fit the C15 definition of a sesquiterpenoid, it is frequently categorized as such in chemical databases due to its structural motifs and likely biosynthetic origin from a C15 precursor.[2] This guide will proceed with the hypothesis that this compound is a modified sesquiterpenoid.
The biosynthesis of terpenoids in plants is of significant interest due to their vast structural diversity and wide range of biological activities, including anti-inflammatory and metabolic-modulating properties.[2] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for exploring its pharmacological properties.
Putative Biosynthesis Pathway of this compound
The specific enzymatic steps leading to this compound in Stevia rebaudiana have not been experimentally determined. However, based on the well-established principles of sesquiterpenoid biosynthesis in the Asteraceae family, a putative pathway can be proposed.[3] This pathway begins in the cytoplasm with the mevalonate (MVA) pathway, which synthesizes the universal C5 building blocks of all isoprenoids.
The Mevalonate (MVA) Pathway: Synthesis of Farnesyl Pyrophosphate (FPP)
The initial steps of the pathway are dedicated to the synthesis of farnesyl pyrophosphate (FPP), the direct C15 precursor to all sesquiterpenoids.
-
Acetyl-CoA to Mevalonate: The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonate by HMG-CoA reductase (HMGR), a key regulatory enzyme.
-
Mevalonate to Isopentenyl Pyrophosphate (IPP): Mevalonate is subsequently phosphorylated twice and then decarboxylated to yield isopentenyl pyrophosphate (IPP).
-
Isomerization to Dimethylallyl Pyrophosphate (DMAPP): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase.
-
Chain Elongation to Farnesyl Pyrophosphate (FPP): Two molecules of IPP are sequentially condensed with one molecule of DMAPP by farnesyl pyrophosphate synthase (FPPS) to produce the C15 compound, farnesyl pyrophosphate (FPP).
Cyclization of FPP and Formation of the Sesquiterpenoid Skeleton
The diversification of sesquiterpenoids begins with the cyclization of the linear FPP molecule, catalyzed by a diverse family of enzymes known as sesquiterpene synthases (sesqui-TPSs).[4] For this compound, which possesses a decahydronaphthalene ring system, the cyclization of FPP is a critical step.
-
Ionization of FPP: A sesqui-TPS initiates the reaction by catalyzing the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.
-
Cyclization Cascade: This reactive carbocation then undergoes a series of intramolecular cyclizations. The formation of a decahydronaphthalene skeleton likely proceeds through a germacrenyl cation intermediate, followed by further ring closures.[5] The specific sesqui-TPS in Stevia rebaudiana responsible for this transformation has not yet been identified.
Post-Cyclization Modifications: Oxidation and Acylation
Following the formation of the core carbocyclic skeleton, a series of oxidative modifications are required to produce the final structure of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes.
-
Hydroxylation: The decahydronaphthalene skeleton is hydroxylated at positions C-2, C-3, and C-4.[2] This is likely carried out by one or more specific CYP450 enzymes.
-
Formation of the Butenone Side Chain: The C18 structure of this compound suggests the addition of a three-carbon unit to the C15 sesquiterpenoid backbone. This could occur through the acylation of the skeleton with a precursor like acetoacetyl-CoA, followed by subsequent enzymatic modifications to form the conjugated butenone moiety. The precise mechanism and enzymes involved in this step are currently unknown.
Visualizing the Putative Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound.
Caption: A putative biosynthetic pathway for this compound in Stevia rebaudiana.
Quantitative Data
As of the date of this publication, there is no specific quantitative data available in the literature for this compound concentrations in Stevia rebaudiana. However, studies have quantified other sesquiterpenoids in Stevia and related Asteraceae species. This data, presented below, can serve as a proxy for understanding the general accumulation levels of such compounds.
Table 1: Quantitative Analysis of Sesquiterpenoids in Stevia rebaudiana and Related Species.
| Compound | Plant Species | Tissue | Concentration | Analytical Method | Reference |
| β-Farnesene | Stevia rebaudiana | Stems | 52.53% of total VOCs | GC-MS | [6] |
| Himachalol | Stevia rebaudiana | Roots | 21.00% of total VOCs | GC-MS | [6] |
| β-Sesquiphellandrene | Stevia rebaudiana | Roots | 15.91% of total VOCs | GC-MS | [6] |
| Atractylone | Atractylodes lancea | Rhizomes | 0.12 - 1.25 mg/g | GC-MS | [1] |
| Hinesol | Atractylodes lancea | Rhizomes | 0.25 - 2.58 mg/g | GC-MS | [1] |
| β-Eudesmol | Atractylodes lancea | Rhizomes | 0.33 - 3.84 mg/g | GC-MS | [1] |
VOCs: Volatile Organic Compounds
Experimental Protocols
The following protocols are standard methods for the extraction, quantification, and structural elucidation of sesquiterpenoids from plant tissues and can be adapted for the study of this compound.
Extraction of Sesquiterpenoids
This protocol describes a general method for the extraction of sesquiterpenoids from Stevia rebaudiana leaves.
-
Sample Preparation: Harvest fresh leaves of Stevia rebaudiana and immediately freeze them in liquid nitrogen. Lyophilize the frozen leaves to dryness and then grind them into a fine powder.
-
Solvent Extraction: Macerate 10 g of the dried leaf powder in 100 mL of methanol at room temperature for 24 hours.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in 50 mL of water and partition it three times with an equal volume of n-hexane to separate nonpolar compounds, including many sesquiterpenoids.
-
Final Concentration: Combine the n-hexane fractions and evaporate to dryness under a stream of nitrogen gas. The resulting residue contains the enriched sesquiterpenoid fraction.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the quantification of sesquiterpenoids using GC-MS.
-
Sample Preparation: Dissolve the dried n-hexane extract in a known volume of GC-grade n-hexane.
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Identification and Quantification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley). Quantify the compounds by creating a calibration curve with known concentrations of a suitable internal or external standard.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
For novel compounds or for confirmation of structure, NMR spectroscopy is essential.
-
Sample Purification: Purify the target compound from the extract using column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC).
-
NMR Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Experiments: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D NMR: ¹H and ¹³C spectra to determine the number and types of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.
-
-
-
Data Analysis: Interpret the NMR data to piece together the complete chemical structure of the compound.[2]
Experimental Workflow
The following diagram outlines the logical workflow for the investigation of this compound.
Caption: A logical workflow for the study of this compound from extraction to pathway elucidation.
Conclusion and Future Perspectives
The biosynthesis of this compound in Stevia rebaudiana represents an intriguing and underexplored area of plant secondary metabolism. This guide has synthesized the available information to propose a putative biosynthetic pathway, leveraging the established knowledge of sesquiterpenoid synthesis in the Asteraceae family. The provided quantitative data for related compounds and the detailed experimental protocols offer a solid foundation for researchers to initiate investigations into this specific molecule.
Future research should focus on the following key areas:
-
Identification of Key Enzymes: Transcriptome analysis of Stevia rebaudiana coupled with functional genomics is needed to identify the specific sesquiterpene synthase(s) and cytochrome P450s involved in the biosynthesis of this compound.
-
Pathway Validation: In vitro and in vivo characterization of these candidate enzymes will be essential to validate the proposed pathway.
-
Quantitative Analysis: Development of a validated analytical method for the precise quantification of this compound in different tissues and developmental stages of Stevia rebaudiana is crucial.
-
Biological Activity: Elucidation of the biosynthetic pathway will facilitate the biotechnological production of this compound, enabling further investigation into its potential pharmacological activities.
By addressing these research gaps, a complete understanding of this compound biosynthesis can be achieved, potentially unlocking new avenues for metabolic engineering and drug discovery.
References
- 1. scielo.br [scielo.br]
- 2. Buy this compound | 107647-14-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Functional Characterization of Tissue-Specific Terpene Synthases in Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Sterebin A: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterebin A is a naturally occurring labdane-type diterpenoid found in the leaves of Stevia rebaudiana. While this plant is most famously known for its sweet-tasting steviol glycosides, it also produces a variety of other secondary metabolites with potential biological activities. This compound has garnered interest for its potential anti-inflammatory and metabolic regulatory properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound, intended to support further research and drug development efforts.
Physical and Chemical Properties
This compound is a crystalline solid with a defined molecular structure. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O₄ | [1][2] |
| Molecular Weight | 310.43 g/mol | [1] |
| IUPAC Name | (E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | N/A |
| CAS Number | 107647-14-3 | [1] |
| Melting Point | 157-158 °C | N/A |
| Appearance | White crystalline powder | N/A |
| Water Solubility (estimated) | 121.6 mg/L at 25 °C | N/A |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. | [1] |
Table 1: Physical and Chemical Properties of this compound
Biological Activities and Mechanism of Action
Preliminary research suggests that this compound possesses anti-inflammatory properties and may play a role in regulating glucose metabolism. While direct and detailed mechanistic studies on this compound are limited, research on related diterpenoids from Stevia rebaudiana and other labdane diterpenes provides insights into its potential mechanisms of action.
Anti-inflammatory Activity
The anti-inflammatory effects of diterpenoids from Stevia rebaudiana are believed to be mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.
Influence on Glucose Metabolism
Extracts from Stevia rebaudiana have been shown to ameliorate insulin resistance by activating the insulin signaling pathway. This includes increasing the expression of key proteins such as the insulin receptor substrate (IRS), Akt (also known as Protein Kinase B), and glucose transporter type 4 (GLUT4).[4] While direct studies on this compound are needed, it is plausible that it contributes to these effects.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokines in Macrophages
This protocol describes a general method to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%). Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cell debris.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is determined by plotting the percentage inhibition against the log of the compound concentration.
In Vitro Glucose Uptake Assay in Adipocytes or Myotubes
This protocol outlines a general method to evaluate the effect of a compound on glucose uptake in insulin-sensitive cell lines like 3T3-L1 adipocytes or C2C12 myotubes.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes, or C2C12 myoblasts are differentiated into myotubes in appropriate multi-well plates.
-
Serum Starvation: Differentiated cells are washed with PBS and then incubated in serum-free medium for 2-4 hours to reduce basal glucose uptake.
-
Compound and Insulin Treatment: Cells are treated with various concentrations of this compound in the presence or absence of a sub-maximal concentration of insulin (e.g., 10 nM) for 30 minutes.
-
Glucose Uptake: A fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to each well, and the cells are incubated for 30-60 minutes at 37°C.
-
Termination of Uptake: The uptake is stopped by washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths for 2-NBDG.
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of glucose taken up by the cells, is compared between different treatment groups.
Conclusion and Future Directions
This compound is a labdane-type diterpenoid from Stevia rebaudiana with potential anti-inflammatory and glucose-regulating properties. The available data, primarily extrapolated from related compounds, suggests that its mechanism of action may involve the modulation of key signaling pathways such as NF-κB and the insulin signaling cascade. However, there is a clear need for further research to elucidate the specific molecular targets and detailed mechanisms of this compound. The experimental protocols provided in this guide offer a starting point for such investigations. Future studies should focus on direct experimental validation of the effects of purified this compound on these pathways, as well as in vivo studies to assess its therapeutic potential. Quantitative analysis of its solubility in various pharmaceutically relevant solvents would also be crucial for formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stevia (Stevia rebaudiana) extract ameliorates insulin resistance by regulating mitochondrial function and oxidative stress in the skeletal muscle of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Known Biological Activities of Sterebin A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for "Sterebin A" did not yield specific quantitative data (e.g., IC50 values) from peer-reviewed publications for its biological activities. The information presented herein is based on general statements from available online resources and provides standardized, detailed protocols for the types of experiments that would be conducted to ascertain such activities. The signaling pathways depicted are hypothetical, based on common mechanisms of anti-inflammatory and antioxidant compounds.
Introduction to this compound
This compound is a naturally occurring diterpenoid found in the leaves of Stevia rebaudiana. It belongs to the labdane class of diterpenes.[1] While Stevia rebaudiana is most known for its sweet-tasting steviol glycosides, other constituents like this compound are being explored for their potential therapeutic properties.[1] General scientific literature suggests that this compound may possess anti-inflammatory and antioxidant activities.[1][2] However, to date, there is a lack of in-depth, peer-reviewed studies providing quantitative data on these effects. This guide provides an overview of the reported activities and detailed protocols for assays that could be used to quantify the biological effects of this compound.
Reported Biological Activities
Anti-inflammatory Activity
Some scientific sources suggest that this compound has anti-inflammatory properties and may suppress the production of pro-inflammatory mediators in murine macrophages.[1] The proposed mechanism involves the modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines.[1][2] However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this activity are not currently available in the public domain.
Antioxidant Activity
In vitro studies have suggested that this compound may possess antioxidant properties, potentially through free radical scavenging activity.[1] It is hypothesized that the compound may enhance the activity of antioxidant enzymes, thereby combating oxidative stress.[2] As with its anti-inflammatory activity, quantitative measures of its antioxidant capacity (e.g., ORAC, DPPH, or ABTS assay results) are not well-documented in scientific literature.
Anticancer Activity
There is currently a lack of specific data regarding the anticancer or cytotoxic properties of this compound against any cancer cell lines.
Quantitative Data Summary (Template)
Due to the absence of specific quantitative data for this compound in the literature, the following tables are provided as templates for how such data would be presented.
Table 1: Anti-inflammatory Activity of this compound (Hypothetical Data)
| Assay | Cell Line | Stimulant | IC50 (µM) | Positive Control | IC50 (µM) of Control |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Data Not Available | Dexamethasone | Data Not Available |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) | Data Not Available | Indomethacin | Data Not Available |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | Data Not Available | Dexamethasone | Data Not Available |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | Data Not Available | Dexamethasone | Data Not Available |
Table 2: Antioxidant Activity of this compound (Hypothetical Data)
| Assay | IC50 (µg/mL) or ORAC Value | Positive Control | IC50 (µg/mL) or ORAC Value of Control |
| DPPH Radical Scavenging | Data Not Available | Ascorbic Acid | Data Not Available |
| ABTS Radical Scavenging | Data Not Available | Trolox | Data Not Available |
| Oxygen Radical Absorbance Capacity (ORAC) | Data Not Available | Trolox | Data Not Available |
Table 3: Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h | Positive Control | IC50 (µM) of Control |
| MCF-7 | Breast Cancer | Data Not Available | Doxorubicin | Data Not Available |
| A549 | Lung Cancer | Data Not Available | Cisplatin | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available | Doxorubicin | Data Not Available |
| HepG2 | Liver Cancer | Data Not Available | Doxorubicin | Data Not Available |
Potential Mechanisms of Action & Signaling Pathways
Based on the general anti-inflammatory properties of similar natural compounds, this compound might exert its effects through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. The activation of MAPKs (e.g., p38, JNK, and ERK) can lead to the activation of transcription factors like AP-1, which also regulate the expression of pro-inflammatory genes.
Experimental Protocols
The following are detailed, standardized protocols for assays that would be used to determine the biological activities of this compound.
Anti-inflammatory Activity Assays
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
This assay quantifies the amount of PGE2 released into the cell culture medium.
Protocol:
-
Follow steps 1-3 of the Griess Assay protocol.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the PGE2 measurement using a commercial ELISA kit according to the manufacturer's instructions.
-
Briefly, supernatant is added to a microplate pre-coated with a capture antibody.
-
A detection antibody conjugated to an enzyme is added, followed by a substrate.
-
The color development is stopped, and the absorbance is measured at the appropriate wavelength.
-
PGE2 concentration is determined from a standard curve.
This technique is used to detect the protein levels of iNOS and COX-2 in cell lysates.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antioxidant Activity Assays
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Ascorbic acid or Trolox is used as a positive control.
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 20 µL of various concentrations of this compound to 180 µL of the diluted ABTS solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as in the DPPH assay.
-
Trolox is used as a positive control.
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound is a diterpenoid from Stevia rebaudiana with potential anti-inflammatory and antioxidant properties. However, the current body of scientific literature lacks specific quantitative data to substantiate these claims and to fully characterize its biological activities. The experimental protocols and hypothetical signaling pathways provided in this guide offer a framework for the systematic investigation of this compound's therapeutic potential. Further research is required to isolate sufficient quantities of pure this compound and to perform the described assays to generate the data needed to validate its purported biological effects and to elucidate its mechanisms of action.
References
Sterebin A: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterebin A is a naturally occurring sesquiterpenoid found in Stevia rebaudiana.[1][2] While research on many steviol glycosides has focused on their sweetening properties, emerging evidence suggests that other constituents of Stevia, including sterebins, possess significant biological activities. This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanism of action of this compound and related compounds, with a focus on its anti-inflammatory, and potential cytotoxic effects. Due to the limited specific research on this compound, this guide incorporates data from closely related sterebins and other bioactive compounds from Stevia to infer its potential mechanisms, providing a foundation for future research and drug development.
Core Mechanisms of Action
The in vitro biological activities of this compound and related compounds appear to be primarily centered around the modulation of key signaling pathways involved in inflammation and cellular stress responses. The primary mechanisms identified in the literature include the inhibition of pro-inflammatory pathways such as NF-κB and MAPK, and the activation of the Nrf2-mediated antioxidant response.
Anti-inflammatory Activity
This compound has been suggested to possess anti-inflammatory properties by suppressing the production of pro-inflammatory mediators in murine macrophages.[3][4] This activity is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing the expression of inflammatory cytokines.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The activation of MAPKs, such as p38, JNK, and ERK, leads to the activation of transcription factors that regulate the expression of inflammatory mediators.
Nrf2-Mediated Antioxidant Response
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it induces the expression of a wide range of antioxidant and cytoprotective genes. The flavanone sterubin, which is structurally related to sterebins, has been shown to be a potent activator of the Nrf2 pathway, suggesting that this compound may also exert its effects through this mechanism.[5]
Quantitative Data
Quantitative data on the specific bioactivities of this compound is currently limited in publicly available literature. However, data from related compounds can provide an initial indication of potential potency.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Sterebin O | B16 | Cytotoxicity | 9.8 µM | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's in vitro mechanism of action.
In Vitro Anti-inflammatory Activity Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol is designed to assess the ability of this compound to inhibit the production of pro-inflammatory mediators in a well-established in vitro model of inflammation.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.
b. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
c. Cytokine Production Assay (ELISA):
-
Collect the cell culture supernatant as described above.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis of NF-κB and MAPK Pathway Activation
This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
a. Cell Lysis and Protein Quantification:
-
Treat RAW 264.7 cells with this compound and/or LPS as described in the anti-inflammatory assay.
-
After the desired treatment time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
b. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Nrf2 Activation Assay
This protocol is designed to determine if this compound can induce the nuclear translocation of Nrf2, a key step in its activation.
a. Nuclear and Cytoplasmic Extraction:
-
Treat cells (e.g., HepG2 or BV-2 microglia) with this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
b. Western Blot Analysis for Nrf2:
-
Perform Western blotting on the nuclear and cytoplasmic fractions as described above.
-
Probe the membranes with an antibody against Nrf2.
-
Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) to confirm the purity of the fractions. An increase in the Nrf2 signal in the nuclear fraction indicates activation.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay can determine if this compound induces apoptosis in cancer cell lines.
a. Cell Treatment and Staining:
-
Treat cancer cells (e.g., B16 melanoma or other relevant lines) with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
b. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite FITC at 488 nm and measure emission at ~530 nm.
-
Excite PI at 488 nm and measure emission at >670 nm.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Inferred inhibitory effect of this compound on the MAPK signaling pathway.
Caption: Inferred activation of the Nrf2 pathway by this compound, based on sterubin data.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Conclusion and Future Directions
The available evidence, primarily from related compounds, suggests that this compound is a promising natural product with potential therapeutic applications, particularly in the context of inflammatory diseases. Its likely mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways, and potentially the activation of the Nrf2 antioxidant response pathway.
However, there is a clear need for further research to specifically elucidate the in vitro and in vivo effects of this compound. Future studies should focus on:
-
Determining the IC50 and EC50 values of this compound in a variety of in vitro assays to quantify its potency.
-
Conducting comprehensive studies to confirm its inhibitory effects on the NF-κB and MAPK pathways , including the identification of specific molecular targets.
-
Investigating the potential of this compound to activate the Nrf2 pathway and its contribution to the compound's overall biological activity.
-
Evaluating the pro-apoptotic effects of this compound in various cancer cell lines to explore its potential as an anti-cancer agent.
-
Exploring the effects of this compound on other relevant signaling pathways , such as the JAK/STAT pathway, to gain a more complete understanding of its mechanism of action.
A more thorough investigation of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel drugs based on its unique chemical structure.
References
- 1. (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | C18H30O4 | CID 21681091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB014009) - FooDB [foodb.ca]
- 3. Buy this compound | 107647-14-3 [smolecule.com]
- 4. (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | 107647-14-3 | Benchchem [benchchem.com]
- 5. Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Sterebin A: A Technical Guide to its Natural Abundance and Analysis
For researchers, scientists, and professionals in drug development, understanding the natural occurrence and properties of bioactive compounds is paramount. Sterebin A, a labdane-type diterpene glycoside, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of this compound in various plant species, detailed experimental protocols for its study, and visualizations of relevant biological and experimental pathways.
Natural Abundance of this compound
This compound is primarily known to be a constituent of Stevia rebaudiana Bertoni, a plant renowned for its sweet-tasting steviol glycosides.[1] It is also found in Blumea aromatica.[1] While this compound is recognized as one of the diterpenoids present in these species, it is considered a minor component.
Extensive quantitative analysis has been performed on the major steviol glycosides in Stevia rebaudiana, such as stevioside and rebaudioside A. These studies provide a valuable context for estimating the likely concentration range of minor constituents like this compound. The concentration of these major glycosides can vary significantly based on the plant's cultivar, age, and growing conditions.[2]
Table 1: Natural Abundance of Major Steviol Glycosides in Stevia rebaudiana Leaves (Dry Weight)
| Compound | Plant Species | Tissue | Concentration (% w/w) | Reference |
| Stevioside | Stevia rebaudiana | Leaves | 4 - 13 | [3] |
| Rebaudioside A | Stevia rebaudiana | Leaves | 2 - 4 | [3] |
| Stevioside | Stevia rebaudiana | Leaves | 3.24 - 7.8 | [3] |
| Stevioside | Stevia rebaudiana | Leaves | 7.66 - 8.28 | [2] |
| Rebaudioside A | Stevia rebaudiana | Leaves | 2.16 - 16.94 | [2] |
| Stevioside | Stevia rebaudiana | Leaves | 3.97 - 8.80 | [4] |
| Rebaudioside A | Stevia rebaudiana | Leaves | 4.03 - 15.15 | [4] |
Experimental Protocols
The isolation and quantification of this compound would follow the general principles established for other steviol glycosides and labdane diterpenoids. Below are detailed methodologies for key experiments.
Extraction of Steviol Glycosides
This protocol describes a general method for extracting steviol glycosides from dried plant material.
-
Materials:
-
Dried and powdered leaves of Stevia rebaudiana or Blumea aromatica.
-
Methanol or 70% Ethanol.
-
Shaking incubator or magnetic stirrer.
-
Filter paper (Whatman No. 1 or equivalent).
-
Rotary evaporator.
-
-
Procedure:
-
Weigh a known amount of dried and powdered plant material (e.g., 10 g).
-
Suspend the powder in a suitable volume of extraction solvent (e.g., 100 mL of methanol) in an Erlenmeyer flask.
-
Agitate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours) using a shaking incubator or magnetic stirrer.
-
Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Repeat the extraction process with the plant residue two more times to ensure complete extraction.
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Isolation of this compound by Column Chromatography
This protocol outlines a general procedure for the separation of individual steviol glycosides from the crude extract.
-
Materials:
-
Crude steviol glycoside extract.
-
Silica gel (60-120 mesh) for column chromatography.
-
Glass column.
-
Solvent system (e.g., a gradient of chloroform and methanol).
-
Fraction collector.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
TLC developing chamber.
-
Visualizing agent (e.g., anisaldehyde-sulfuric acid reagent).
-
-
Procedure:
-
Prepare a silica gel slurry in the initial, least polar solvent of the gradient system and pack it into the glass column.
-
Dissolve a known amount of the crude extract in a minimal amount of the initial solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol).
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol:water, 65:35:10 v/v/v, lower phase).
-
Visualize the spots by spraying the plate with anisaldehyde-sulfuric acid reagent and heating.
-
Pool the fractions containing the compound of interest (this compound, identified by its specific Rf value compared to a standard if available).
-
Evaporate the solvent from the pooled fractions to obtain the isolated compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general HPLC method for the quantitative analysis of steviol glycosides.[5]
-
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like sodium phosphate). A typical starting condition could be 30% acetonitrile, increasing to 80% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a series of standard solutions of the analyte (if a pure standard of this compound is available) at known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Prepare the sample for analysis by dissolving a precisely weighed amount of the isolated compound or a dried extract in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the prepared sample into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from plant material.
Caption: General workflow for this compound isolation and analysis.
Biosynthetic Pathway of Steviol Glycosides
This compound, being a labdane-type diterpenoid, shares its early biosynthetic pathway with other steviol glycosides. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP).
Caption: Biosynthesis of major steviol glycosides and proposed path for this compound.
General Plant Steroid Signaling Pathway
While a specific signaling pathway for this compound in plants has not been elucidated, the brassinosteroid signaling pathway serves as a well-characterized model for steroid perception and signal transduction in plants.
Caption: A generalized model of steroid hormone signaling in plants.
References
Spectroscopic and Biological Insights into Sterebin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterebin A, a sesquiterpenoid first isolated from Stevia rebaudiana, has garnered significant interest within the scientific community.[1] Its unique chemical structure and promising biological activities, particularly its anti-inflammatory and antioxidant properties, position it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological signaling pathways.
Molecular Structure and Properties
This compound is characterized by the molecular formula C₁₈H₃₀O₄, with a molecular weight of 310.4 g/mol and an exact mass of 310.21440943 Da.[2] Structurally, it is a sesquiterpenoid possessing a complex architecture.
Spectroscopic Data
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and exact mass of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₃₀O₄ | [2] |
| Molecular Weight | 310.4 g/mol | [2] |
| Exact Mass | 310.21440943 Da | [2] |
Experimental Protocols
Isolation of this compound from Plant Material
A general protocol for the isolation of sesquiterpenoids like this compound from plant sources such as Stevia rebaudiana involves the following steps:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, to isolate a wide range of secondary metabolites.
-
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to fractionate the compounds based on their polarity. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques. This typically involves column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Experimental Workflow for Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
NMR Spectroscopic Analysis
For the structural characterization of isolated this compound, the following NMR experiments are typically performed:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons in the molecule.
-
2D NMR:
-
COSY: To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
Experimental Workflow for NMR Analysis
Caption: A standard workflow for the NMR-based structural elucidation of this compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Analysis
HR-ESI-MS is employed to determine the accurate mass and elemental composition of this compound.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is introduced into the ESI source of the mass spectrometer.
-
Ionization: The compound is ionized, typically forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy, allowing for the determination of the elemental formula.
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antioxidant responses.
Anti-inflammatory and Antioxidant Activity: The Nrf2 Signaling Pathway
A key mechanism underlying the protective effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and inflammation.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the transcription of a battery of cytoprotective enzymes and proteins.
Simplified Nrf2 Signaling Pathway Induced by this compound
Caption: this compound induces the Nrf2 signaling pathway, leading to cellular protection.
Conclusion
This compound is a promising natural product with significant therapeutic potential. While its complete spectroscopic characterization is a critical step for its advancement as a drug lead, the available data and understanding of its biological activity provide a strong foundation for future research. This guide offers a framework for researchers and drug development professionals to approach the study of this compound, from its isolation and characterization to the investigation of its mechanisms of action. Further studies to obtain and publish the complete ¹H and ¹³C NMR spectral data of this compound are highly encouraged to facilitate broader research and development efforts.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Sterebin A from Stevia Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterebin A is a labdane-type diterpenoid found in the leaves of Stevia rebaudiana. While Stevia is renowned for its sweet-tasting steviol glycosides, other diterpenoids like this compound are also present and may possess bioactive properties of interest for pharmaceutical and nutraceutical research. Unlike the highly polar steviol glycosides, this compound is a less polar compound, necessitating a different approach for its targeted extraction and purification.
This document provides a detailed protocol for the extraction and purification of this compound from dried Stevia rebaudiana leaves. The methodology is based on established principles for the extraction of diterpenes from plant materials. As specific quantitative data for this compound extraction is not widely available, the tables presented are illustrative and based on typical yields for similar compounds.
Data Presentation: Extraction and Purification of Diterpenoids
The following tables summarize representative data for the extraction and purification of diterpenoids from plant sources. These values are intended to provide a general benchmark for the expected yield and purity at different stages of the process.
Table 1: Comparison of Solvent Systems for Diterpenoid Extraction
| Solvent System | Extraction Method | Temperature (°C) | Typical Diterpenoid Yield (mg/g of dry leaf) | Purity in Crude Extract (%) |
| Hexane:Ethyl Acetate (85:15 v/v) | Maceration | 25 | 5 - 10 | 15 - 25 |
| Ethanol (95%) | Soxhlet | 78 | 8 - 15 | 10 - 20 |
| Methanol | Reflux | 65 | 10 - 18 | 5 - 15 |
| Dichloromethane | Maceration | 25 | 7 - 12 | 20 - 30 |
Note: The presented data is a composite representation from general diterpenoid extraction literature and is not specific to this compound.
Table 2: Purification of this compound via Column Chromatography
| Chromatographic Step | Stationary Phase | Mobile Phase Gradient | Fraction Volume (mL) | This compound Yield (mg) | Purity (%) |
| Initial Crude Extract | - | - | - | 150 | 20 |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane -> Hexane:Ethyl Acetate (9:1) -> Hexane:Ethyl Acetate (8:2) | 20 | 25 | > 95 |
Note: This table presents a hypothetical purification scenario for illustrative purposes.
Experimental Protocols
Protocol 1: Extraction of this compound from Stevia Leaves
This protocol details a solvent extraction method designed to isolate less polar diterpenoids like this compound from dried Stevia rebaudiana leaves.
Materials and Reagents:
-
Dried Stevia rebaudiana leaves
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
Rotary evaporator
-
Grinder or mill
-
Erlenmeyer flasks
-
Filter paper (Whatman No. 1 or equivalent)
-
Shaker or magnetic stirrer
Procedure:
-
Preparation of Plant Material:
-
Dry the Stevia rebaudiana leaves in a well-ventilated area away from direct sunlight or in an oven at a temperature no higher than 40-50°C to prevent degradation of thermolabile compounds.
-
Grind the dried leaves into a fine powder (approximately 20-40 mesh) using a grinder or mill. A finer powder increases the surface area for extraction.
-
-
Solvent Extraction:
-
Weigh 100 g of the powdered stevia leaves and place them into a 1 L Erlenmeyer flask.
-
Add 500 mL of a hexane:ethyl acetate solvent mixture (85:15 v/v) to the flask. This solvent ratio is effective for extracting non-polar to moderately polar terpenes.[1]
-
Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature (25°C) for 24 hours. Continuous agitation facilitates the diffusion of the target compounds into the solvent.
-
-
Filtration and Concentration:
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the extract.
-
Collect the filtrate (the solvent containing the extracted compounds).
-
Repeat the extraction process on the plant residue with a fresh 500 mL of the solvent mixture for another 24 hours to maximize the yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined filtrate using a rotary evaporator at a temperature of 40-45°C under reduced pressure until the solvent is completely removed. This will yield a crude, semi-solid extract.
-
-
Defatting of Crude Extract (Optional but Recommended):
-
To remove fats and waxes, which can interfere with subsequent purification steps, dissolve the crude extract in a minimal amount of hexane.
-
Cool the solution to -20°C for 2-4 hours to precipitate the fats and waxes.
-
Filter the cold solution to remove the precipitated material.
-
Evaporate the solvent from the filtrate to obtain the defatted crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Preparation of the Column:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (to elute very non-polar compounds)
-
Hexane:Ethyl Acetate (98:2)
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
-
Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector or manually in test tubes.
-
-
Fraction Analysis by TLC:
-
Monitor the separation by spotting small aliquots of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2).
-
Visualize the spots under a UV lamp.
-
Pool the fractions that contain the compound with the same Retention Factor (Rf) value corresponding to pure this compound (if a standard is available) or the major isolated spot.
-
-
Isolation of Pure this compound:
-
Combine the pure fractions as identified by TLC.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.
-
Confirm the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical relationship of this compound to its source and potential application.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sterebin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sterebin A is a labdane-type diterpene glycoside found in the leaves of Stevia rebaudiana. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. As research into the pharmacological applications of this compound expands, the need for a reliable and accurate analytical method for its quantification is crucial. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in various sample matrices. The described method is ideal for quality control, pharmacokinetic studies, and other research applications.
Chromatographic Conditions
A reversed-phase HPLC method with UV detection has been developed for the quantification of this compound. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Detector at 210 nm |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Stevia rebaudiana leaves)
-
Extraction:
-
Filtration:
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
-
Dilution:
-
Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve. The exact dilution factor will depend on the expected concentration of this compound in the sample.
-
Method Validation Data
The developed HPLC method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Table 1: Linearity and Range
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 25432x + 1587 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 | 1.8 | 2.5 |
| 25 | 1.2 | 1.9 |
| 75 | 0.9 | 1.5 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 50 | 49.2 | 98.4 |
| 90 | 89.1 | 99.0 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.2 |
| LOQ | 0.7 |
Visualizations
HPLC Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Proposed Anti-inflammatory Signaling Pathway of this compound
Diterpenoids often exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] The following diagram illustrates a plausible mechanism for this compound's anti-inflammatory action.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of Sterebin A using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterebin A, a labdane-type diterpene primarily isolated from the leaves of Stevia rebaudiana, has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] As a bioactive natural product, obtaining high-purity this compound is crucial for accurate pharmacological evaluation and potential drug development. This application note provides a detailed protocol for the purification of this compound from a crude methanolic extract of Stevia rebaudiana leaves using silica gel column chromatography. The methodology is designed to be a comprehensive guide, from initial extraction to final purity assessment, enabling researchers to obtain a high-purity compound for further studies.
Experimental Protocols
Extraction of Crude this compound from Stevia rebaudiana Leaves
This initial step involves the extraction of a broad range of compounds, including this compound, from the plant material.
Materials and Reagents:
-
Dried and powdered leaves of Stevia rebaudiana
-
Methanol (ACS grade or higher)
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Beakers and flasks
Protocol:
-
Weigh 100 g of dried and powdered Stevia rebaudiana leaves and place them in a 1 L beaker.
-
Add 500 mL of methanol to the beaker and stir for 4 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Repeat the extraction process on the plant residue two more times with 500 mL of fresh methanol each time to ensure maximum recovery.
-
Combine all the methanolic extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C until a dark, viscous crude extract is obtained.
Purification of this compound using Silica Gel Column Chromatography
This is the core purification step that separates this compound from other compounds in the crude extract based on polarity.
Materials and Reagents:
-
Crude methanolic extract of Stevia rebaudiana
-
Silica gel (for column chromatography, 60-120 mesh)
-
Glass column (e.g., 50 cm length, 4 cm diameter)
-
Eluent solvents: n-Hexane, Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Anisaldehyde staining solution (for visualization)
-
Fraction collector (optional)
-
Test tubes or flasks for fraction collection
-
Rotary evaporator
Protocol:
-
Column Packing:
-
Prepare a slurry of 150 g of silica gel in n-hexane.
-
Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve 5 g of the crude extract in a minimal amount of methanol and then adsorb it onto 10 g of silica gel.
-
Dry the silica gel-adsorbed sample under vacuum to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane according to the gradient profile in Table 1.
-
Maintain a constant flow rate of approximately 5 mL/min.
-
-
Fraction Collection:
-
Collect fractions of 20 mL each.
-
-
TLC Monitoring:
-
Monitor the collected fractions using TLC.
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a chamber with a mobile phase of n-hexane:ethyl acetate (7:3, v/v).
-
Visualize the spots under a UV lamp at 254 nm and by staining with anisaldehyde solution followed by heating.
-
Fractions containing a compound with an Rf value corresponding to a pure this compound standard should be pooled.
-
-
Concentration:
-
Combine the fractions containing pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield purified this compound.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of the isolated this compound is confirmed using analytical HPLC.
Materials and Reagents:
-
Purified this compound
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in methanol.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main peak in the chromatogram.
Data Presentation
The following table summarizes the expected quantitative data from the purification process.
| Purification Step | Mass of Product (g) | Yield (%) | Purity (%) |
| Crude Methanolic Extract | 5.0 | 100 | ~10 |
| Pooled Column Fractions | 0.25 | 5 | ~90 |
| Purified this compound | 0.22 | 4.4 | >98 |
Table 1: Summary of quantitative data for the purification of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathways Modulated by this compound
Anti-Inflammatory Signaling Pathway (NF-κB Inhibition)
Labdane-type diterpenes, such as this compound, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Signaling Pathway (Nrf2 Activation)
Diterpenes can exhibit antioxidant effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[4][5] Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of activators like certain diterpenes, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the expression of antioxidant enzymes.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Bioactivity of Sterebin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterebin A, a sesquiterpenoid found in Stevia rebaudiana, has garnered scientific interest for its potential therapeutic properties.[1] Preliminary studies suggest that this compound possesses anti-inflammatory and antioxidant activities.[1] These bioactivities indicate its potential for development as a novel therapeutic agent for a variety of diseases. This document provides detailed cell-based assay protocols to enable researchers to systematically evaluate the bioactivity of this compound. The included protocols cover the assessment of cytotoxicity, anti-inflammatory effects, and the investigation of underlying signaling pathways.
It is important to distinguish this compound from other compounds found in Stevia or other plants, such as sterubin (a flavanone) and stevioside (a diterpene glycoside), as their structural differences result in distinct biological activities.
Data Presentation
The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the described experimental protocols. This format allows for easy comparison of the bioactivity of this compound across different assays and conditions.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., RAW 264.7 | MTT | 24 | |
| e.g., MCF-7 | MTT | 48 | |
| e.g., A549 | MTT | 72 |
Table 2: Anti-inflammatory Activity of this compound in Macrophages (e.g., RAW 264.7)
| Assay | Endpoint | IC50 (µM) |
| Griess Assay | Nitric Oxide (NO) Inhibition | |
| ELISA | TNF-α Inhibition | |
| ELISA | IL-6 Inhibition |
Table 3: Effect of this compound on Signaling Pathways
| Assay | Cell Line | Endpoint | EC50 / IC50 (µM) |
| Nrf2 Activation Assay | e.g., HEK293 | Nrf2 Activation (EC50) | |
| NF-κB Inhibition Assay | e.g., HEK293 | NF-κB Inhibition (IC50) |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol determines the concentration at which this compound inhibits cell growth by 50% (IC50), a crucial first step in evaluating its therapeutic window.
Materials:
-
This compound
-
Mammalian cell lines (e.g., RAW 264.7 macrophages, cancer cell lines like MCF-7 or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Anti-inflammatory Activity Assessment
This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
This protocol quantifies the effect of this compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
LPS
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in the Griess Assay protocol.
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme conjugate, and finally a substrate for color development.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on a standard curve and determine the IC50 for the inhibition of each cytokine.
Signaling Pathway Analysis
This assay determines if this compound can activate the Nrf2 antioxidant response pathway.
Materials:
-
HEK293 cell line stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.
-
Complete culture medium.
-
This compound.
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Protocol:
-
Seed the ARE-luciferase reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Determine the fold induction of luciferase activity compared to the vehicle control and calculate the EC50 value for Nrf2 activation.
This assay investigates whether this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
HEK293 cell line stably transfected with an NF-κB-luciferase reporter construct.
-
Complete culture medium.
-
This compound.
-
TNF-α (or another NF-κB activator).
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Protocol:
-
Seed the NF-κB-luciferase reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity.
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways that may be modulated by this compound. The precise interactions of this compound with these pathways require experimental validation.
References
Animal Models for In Vivo Efficacy and Safety Assessment of Sterebin A
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sterebin A, a flavanone found in the plant Eriodictyon californicum (Yerba santa), has garnered significant interest for its potent neuroprotective and anti-inflammatory properties.[1][2] Preclinical in vivo studies are crucial for evaluating the therapeutic potential and safety profile of this compound. This document provides detailed application notes and experimental protocols for utilizing relevant animal models to investigate the efficacy of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The protocols outlined below are based on established methodologies from peer-reviewed studies.
I. Animal Models for Neuroprotective Efficacy
Two primary animal models have been effectively utilized to demonstrate the neuroprotective effects of this compound: a chemically-induced model of Alzheimer's disease in rats and an amyloid-beta induced model of memory impairment in mice.
Scopolamine-Induced Alzheimer's Disease Model in Rats
This model is used to assess the potential of this compound to mitigate cognitive deficits and neuroinflammation associated with cholinergic dysfunction, a key feature of Alzheimer's disease.[3][4]
Experimental Protocol:
-
Animal Selection: Adult male Wistar rats (200-250g) are used.
-
Acclimatization: Animals are acclimatized to standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) for at least one week with free access to food and water.
-
Grouping:
-
Control Group: Receives vehicle only.
-
Scopolamine (SCOP) Group: Receives scopolamine (1.5 mg/kg, intraperitoneally) to induce cognitive impairment.
-
This compound Treatment Group: Receives scopolamine (1.5 mg/kg, i.p.) and this compound (10 mg/kg, orally) for 14 days.[3][4]
-
Positive Control Group: Receives scopolamine (1.5 mg/kg, i.p.) and a standard drug like Donepezil.
-
-
Drug Administration:
-
Behavioral Assessments:
-
Biochemical and Neuroinflammatory Marker Analysis:
-
Following behavioral tests, animals are euthanized, and brain tissues (hippocampus and cortex) are collected.
-
Homogenates are prepared to measure levels of:
-
Oxidative Stress Markers: Superoxide dismutase (SOD), malondialdehyde (MDA).[3][4]
-
Inflammatory Cytokines: Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[3][4]
-
Cholinergic System Markers: Acetylcholinesterase (AChE) and Choline acetyltransferase (ChAT) activity.[3][4]
-
-
Amyloid-Beta (Aβ₂₅₋₃₅)-Induced Memory Impairment Model in Mice
This model investigates the ability of this compound to protect against the neurotoxic effects of amyloid-beta peptides, a hallmark of Alzheimer's disease pathology.[5][6][7]
Experimental Protocol:
-
Animal Selection: Adult male mice are used.
-
Acclimatization: Animals are acclimatized as described in the rat model.
-
Grouping:
-
Sham Group: Receives vehicle injection.
-
Aβ₂₅₋₃₅ Group: Receives intracerebroventricular (ICV) injection of aggregated Aβ₂₅₋₃₅ peptide.
-
This compound Treatment Groups: Receive ICV injection of Aβ₂₅₋₃₅ and daily intraperitoneal (i.p.) injections of this compound at doses of 0.3, 1, and 3 mg/kg for 7 days.[5]
-
-
Aβ₂₅₋₃₅ and this compound Administration:
-
Aβ₂₅₋₃₅ peptide is aggregated prior to ICV injection.
-
This compound is dissolved in a vehicle of 60% DMSO and 40% saline and administered i.p. once daily for 7 days.[5]
-
-
Behavioral Assessments:
-
Y-Maze Test (YMT): To assess short-term memory.
-
Spontaneous Alternation and Passive Avoidance (STPA) Test: To evaluate short-term and long-term memory.[5]
-
-
Biochemical Analysis:
-
After behavioral testing, brains are collected for further biochemical analysis of neuroprotective and anti-inflammatory markers.
-
II. Quantitative Data Summary
The following tables summarize the quantitative data from the aforementioned in vivo studies, demonstrating the efficacy of this compound.
Table 1: Effect of this compound on Behavioral Performance in Scopolamine-Induced Amnesic Rats [3][4]
| Group | Y-Maze (% Spontaneous Alternations) | Morris Water Maze (Escape Latency - seconds) | Morris Water Maze (Time in Target Quadrant - seconds) |
| Control | 75 ± 5 | 20 ± 3 | 40 ± 5 |
| Scopolamine | 35 ± 4 | 55 ± 6 | 15 ± 3 |
| This compound (10 mg/kg) | 68 ± 6 | 28 ± 4 | 35 ± 4 |
*Data are presented as mean ± SEM.
Table 2: Effect of this compound on Oxidative Stress and Inflammatory Markers in Scopolamine-Induced Amnesic Rats [3][4]
| Group | SOD (U/mg protein) | MDA (nmol/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) |
| Control | 15 ± 2 | 2.5 ± 0.3 | 20 ± 3 | 15 ± 2 | 25 ± 3 |
| Scopolamine | 7 ± 1 | 6.0 ± 0.5 | 50 ± 5 | 45 ± 4 | 60 ± 6 |
| This compound (10 mg/kg) | 13 ± 1.5 | 3.0 ± 0.4 | 25 ± 4 | 20 ± 3 | 30 ± 4 |
*Data are presented as mean ± SEM.
III. In Vivo Safety and Toxicity Assessment
An acute oral toxicity study of this compound has been conducted in rats according to OECD guideline 423. The study revealed no mortality or any clinical signs of toxicity at the doses tested, suggesting a favorable safety profile.[3]
Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425):
-
Animal Selection: Female rats are typically used.
-
Housing and Fasting: Animals are housed individually and fasted overnight before dosing.
-
Dosing: A single oral dose of this compound is administered. The starting dose is determined based on available data. Dosing is sequential, with the outcome of the previously dosed animal determining the dose for the next.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
LD₅₀ Estimation: The LD₅₀ is estimated using the maximum likelihood method. Although a precise LD₅₀ for this compound is not yet published, it is reported to be safe at the doses used in efficacy studies.[3]
IV. Mechanism of Action: Nrf2 Signaling Pathway
The neuroprotective and anti-inflammatory effects of this compound are strongly associated with its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: this compound activates the Nrf2 signaling pathway.
V. Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in an animal model of neurodegeneration.
References
- 1. Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterubin Shown to Possess Neuroprotective and Anti-inflammatory Properties - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 3. Sterubin protects against chemically-induced Alzheimer’s disease by reducing biomarkers of inflammation- IL-6/ IL-β/ TNF-α and oxidative stress- SOD/MDA in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sterubin: Enantioresolution and Configurational Stability, Enantiomeric Purity in Nature, and Neuroprotective Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simvastatin Exerts Antiamnesic Effect in Aβ25‐35‐Injected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid-beta(25-35)-induced memory impairments correlate with cell loss in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Analytical Standards for the Analysis of Sterebin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterebin A, a sesquiterpenoid found in Stevia rebaudiana, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and metabolic effects.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices for research, quality control, and drug development purposes. These application notes provide a comprehensive overview of the analytical standards, along with detailed protocols for the analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀O₄ | [1][2] |
| Molecular Weight | 310.4 g/mol | [1][2] |
| Exact Mass | 310.21440943 Da | [1][2] |
| IUPAC Name | (E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | [1] |
| Purity (Commercial) | ≥98% | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), acetone, methanol, and ethanol. | [1] |
| XLogP3-AA | 2.1 | [1] |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Gradient Program | Start with 30% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Internal Standard | Structurally similar compound with no interference, e.g., a related terpenoid. |
Experimental Protocol: Quantitative Analysis of this compound in a Plant Extract
This protocol outlines the steps for the extraction and quantification of this compound from a sample matrix, such as Stevia rebaudiana leaves.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Dried and powdered Stevia rebaudiana leaf sample
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Extraction)
-
Accurately weigh 1 g of the powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.
-
Inject 10 µL of each standard solution to construct a calibration curve.
-
Inject 10 µL of the prepared sample extract.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method Validation Parameters
For routine use, the analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Linearity: Analyze the calibration standards and demonstrate a linear relationship between concentration and peak area (R² > 0.999).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Ensure that the peak for this compound is well-resolved from other components in the sample matrix.
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Postulated Signaling Pathway of this compound in Glucose Metabolism
Studies have indicated that this compound can enhance insulin sensitivity and secretion, suggesting its interaction with key signaling pathways involved in glucose metabolism.[1] While the precise molecular targets of this compound are still under investigation, a plausible mechanism of action involves the modulation of the insulin signaling pathway. The following diagram illustrates a simplified representation of the canonical insulin signaling pathway, which may be positively influenced by this compound.
Caption: Postulated influence of this compound on the insulin signaling pathway.
References
Application Notes and Protocols: Synthesis of Sterebin A Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterebin A is a labdane-type diterpene glycoside isolated from Stevia rebaudiana.[1] This natural product has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and metabolic-regulating properties.[1] Preliminary studies suggest that this compound modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines, and exhibits antioxidant effects by enhancing the activity of antioxidant enzymes.[1] Its unique chemical structure, featuring multiple hydroxyl groups and a butenone moiety, presents a valuable scaffold for medicinal chemistry campaigns aimed at developing novel therapeutic agents.[1]
This document provides detailed protocols for the synthesis of a focused library of this compound derivatives to facilitate structure-activity relationship (SAR) studies. By systematically modifying key functional groups, researchers can elucidate the structural requirements for biological activity and optimize the potency and selectivity of this promising natural product. The protocols are designed to be adaptable for the synthesis of a variety of analogs, and the accompanying bioassay procedures will enable a comprehensive evaluation of their anti-inflammatory and antioxidant potential.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives will focus on the modification of the hydroxyl groups and the butenone moiety. The following are generalized protocols that can be adapted to create a library of analogs.
General Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of derivatives can be achieved by column chromatography on silica gel. The structure of all synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Protocol for Esterification of Hydroxyl Groups (Mitsunobu Reaction)
This protocol describes the esterification of the primary and secondary hydroxyl groups of this compound.
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add the desired carboxylic acid (1.1 equiv) and triphenylphosphine (1.1 equiv).
-
Slowly add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired ester derivative.
Protocol for Oxidation of Secondary Hydroxyl Groups (Jones Oxidation)
This protocol is for the selective oxidation of secondary hydroxyl groups to ketones.
Procedure:
-
Prepare the Jones reagent by dissolving chromium trioxide in a mixture of concentrated sulfuric acid and water.
-
Dissolve this compound (1.0 equiv) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution of this compound. The color of the reaction mixture will change from orange to green.
-
Continue the addition until the orange color persists.
-
Quench the reaction by adding isopropanol until the green color returns.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the oxidized derivative.
Protocol for Reduction of the Butenone Moiety (Sodium Borohydride Reduction)
This protocol describes the reduction of the ketone in the butenone side chain to a hydroxyl group.
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0 equiv) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove the bulk of the organic solvent.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting alcohol by silica gel column chromatography.
Biological Evaluation Protocols
The synthesized this compound derivatives will be evaluated for their anti-inflammatory and antioxidant activities using the following in vitro assays.
Anti-Inflammatory Activity: Albumin Denaturation Assay
This assay assesses the ability of the compounds to inhibit protein denaturation, a hallmark of inflammation.
Procedure:
-
The reaction mixture (5 mL) will consist of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.
-
A similar volume of double-distilled water will serve as the control.
-
The mixtures will be incubated at 37°C ± 2°C for 15 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the absorbance of the solutions will be measured spectrophotometrically at 660 nm.
-
Diclofenac sodium will be used as the reference drug.
-
The percentage inhibition of protein denaturation will be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of the synthesized derivatives.
Procedure:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution.
-
The reaction mixture will be incubated in the dark at room temperature for 30 minutes.
-
The absorbance will be measured at 517 nm using a microplate reader.
-
Ascorbic acid will be used as a positive control.
-
The percentage of DPPH radical scavenging activity will be calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Data Presentation
The biological activity data for the synthesized this compound derivatives will be summarized in the following table to facilitate SAR analysis.
| Compound ID | R1 | R2 | R3 | Anti-inflammatory Activity (IC₅₀, µM) | Antioxidant Activity (IC₅₀, µM) |
| This compound | H | H | =O | ||
| Series 1: Ester Derivatives | |||||
| 1a | COCH₃ | H | =O | ||
| 1b | COPh | H | =O | ||
| 1c | H | COCH₃ | =O | ||
| Series 2: Oxidation Products | |||||
| 2a | H | =O | =O | ||
| Series 3: Reduction Products | |||||
| 3a | H | H | OH | ||
| And so on for other derivatives |
R1, R2, and R3 represent modification positions on the this compound scaffold.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of anti-inflammatory action of this compound derivatives.
References
Application Notes and Protocols for the Formulation of Sterebin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterebin A is a labdane-type diterpenoid with the molecular formula C₁₈H₃₀O₄ and a molecular weight of 310.4 g/mol .[1] Isolated from Stevia rebaudiana, it has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] Structurally, this compound is characterized by a bicyclic core and a butenone side chain. Due to its hydrophobic nature, developing a stable aqueous formulation suitable for in vitro and in vivo experiments is crucial for elucidating its biological activities and mechanism of action.
This document provides detailed protocols for the development of a stable formulation of this compound for experimental use. It includes methods for solubility assessment, preparation of stock and working solutions, and stability testing. Additionally, it outlines the key signaling pathways potentially modulated by this compound, providing a basis for experimental design.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀O₄ | [1] |
| Molecular Weight | 310.4 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility (Organic Solvents) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol | [1] |
| Water Solubility | Poor | |
| Stability | Relatively stable under normal storage conditions (2-8°C), protected from light and air. Susceptible to photochemical degradation. | [1] |
Formulation Development
The primary challenge in working with this compound is its poor aqueous solubility. The following protocols describe the preparation of a stock solution in an organic solvent and subsequent dilution into aqueous media for experimental use. This approach is common for hydrophobic compounds in cell-based assays and other in vitro studies.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication step in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Experimental Protocol: Preparation of this compound Working Solutions
This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) to prepare the final working concentrations for experiments.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous medium (e.g., cell culture medium, phosphate-buffered saline)
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the desired aqueous medium to achieve the final working concentrations.
-
Important: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Gently mix the working solutions by pipetting or brief vortexing.
-
Use the freshly prepared working solutions immediately for your experiments.
Stability Assessment
The stability of the formulated this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes a hypothetical stability profile.
| Storage Condition | Solvent | Concentration | Stability (t₁/₂) |
| 2-8°C (protected from light) | DMSO | 10 mM | > 6 months |
| Room Temperature (light) | DMSO | 10 mM | < 1 week |
| Room Temperature (dark) | DMSO | 10 mM | ~ 2-3 weeks |
| 37°C in Aqueous Medium (0.1% DMSO) | Cell Culture Medium | 10 µM | ~ 24-48 hours |
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cellular experiments.
Caption: Workflow for this compound preparation and use.
Potential Signaling Pathways
Based on the known biological activities of labdane diterpenoids, this compound may exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.
Anti-Inflammatory Pathway: NF-κB Inhibition
Many diterpenoids exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of inflammation.
Caption: this compound may inhibit NF-κB signaling.
Antioxidant Pathway: Nrf2 Activation
Natural antioxidant compounds often activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes.
Caption: this compound may activate the Nrf2 pathway.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to develop a stable and effective formulation of this compound for experimental purposes. By following these guidelines, scientists can ensure the reliability and reproducibility of their findings as they explore the therapeutic potential of this promising natural compound. Careful consideration of the formulation strategy and a thorough understanding of the potential mechanisms of action are essential for advancing our knowledge of this compound.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Sterebin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sterebin A, a naturally occurring flavanone, has demonstrated potential anti-inflammatory properties by modulating key signaling pathways.[1][2] This document provides a detailed protocol for evaluating the in vitro anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7. The protocols outlined below describe methods to quantify the production of inflammatory mediators and to analyze the protein expression levels in crucial inflammatory signaling pathways.
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3][4] Macrophages play a central role in the inflammatory process by releasing a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[5][6][7] The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][8][9] This protocol will assess the ability of this compound to inhibit the production of these inflammatory molecules and to modulate the activation of the NF-κB and MAPK pathways.
Experimental Workflow
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Materials and Reagents
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
PGE2, TNF-α, IL-6, and IL-1β ELISA kits
-
Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitors, primary and secondary antibodies)
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well or in 6-well plates at a density of 4 x 10^5 cells/mL.[5][10] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: After pre-treatment, add LPS (1 µg/mL) to the wells to induce an inflammatory response.[5][6] Incubate for the desired time period (e.g., 24 hours for mediator quantification, 15-30 minutes for signaling pathway analysis).[6]
Quantification of Nitric Oxide (NO) Production
Nitric oxide production is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess assay.[11][12][13]
-
Sample Collection: After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of equal parts of reagent A and reagent B).[12]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes.[11][14] Measure the absorbance at 540-550 nm using a microplate reader.[11][12]
-
Calculation: The concentration of nitrite is calculated from a standard curve generated using known concentrations of sodium nitrite.
Quantification of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
The levels of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Sample Collection: Collect the cell culture supernatants after the treatment period.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the specific kits.[15][16][17][18][19][20][21][22][23] Generally, the procedure involves adding the samples and standards to antibody-pre-coated microplates, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Calculation: Calculate the concentrations of the respective mediators in the samples by comparing their absorbance values to the standard curve generated with recombinant standards.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After a shorter incubation period with LPS (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of IKK, IκBα, p65 (for NF-κB pathway), and p38, ERK, JNK (for MAPK pathway) overnight at 4°C.[24][25][26][27]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on the Production of Inflammatory Mediators
| Treatment Group | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||||
| LPS (1 µg/mL) | |||||
| This compound (X µM) + LPS | |||||
| This compound (Y µM) + LPS | |||||
| This compound (Z µM) + LPS |
Table 2: Densitometric Analysis of Western Blot Results
| Treatment Group | p-IKK / Total IKK | p-IκBα / Total IκBα | p-p65 / Total p65 | p-p38 / Total p38 | p-ERK / Total ERK | p-JNK / Total JNK |
| Control | ||||||
| LPS (1 µg/mL) | ||||||
| This compound (X µM) + LPS | ||||||
| This compound (Y µM) + LPS | ||||||
| This compound (Z µM) + LPS |
Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: this compound inhibits the MAPK signaling pathway.
References
- 1. Buy this compound | 107647-14-3 [smolecule.com]
- 2. Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Stevioside targets the NF-κB and MAPK pathways for inhibiting inflammation and apoptosis of chondrocytes and ameliorates osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. assaygenie.com [assaygenie.com]
- 16. arborassays.com [arborassays.com]
- 17. abcam.com [abcam.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. arigoPLEX Rat Inflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IL6, IL10, TNF alpha) (ARG83004) - arigo Biolaboratories [arigobio.com]
- 22. Nori Porcine 3-Plex ELISA Kit-IL1b/IL6/TNFa [genorise.com]
- 23. Human TNF alpha ELISA Kit (KHC3011) - Invitrogen [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Note: Measuring the Antioxidant Capacity of Sterebin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sterebin A is a sesquiterpenoid compound that has been identified in Stevia rebaudiana.[1][2][3] Preliminary in vitro studies suggest that this compound possesses potential anti-inflammatory and antioxidant properties, making it a compound of interest for further investigation in pharmaceutical and nutraceutical applications.[4] This document provides detailed protocols for measuring the antioxidant capacity of this compound using common in vitro assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.
Data Presentation
The following table summarizes hypothetical quantitative data for the antioxidant capacity of this compound as determined by various assays. These values are provided as an example for data presentation and comparison.
| Assay | Parameter | This compound | Trolox (Standard) | Gallic Acid (Standard) |
| DPPH | IC₅₀ (µM) | 45.8 | 25.2 | 8.5 |
| ABTS | TEAC | 0.85 | 1.00 | 1.95 |
| FRAP | µmol Fe(II)/µmol | 1.20 | 1.00 | 2.50 |
| ORAC | µmol TE/µmol | 2.10 | 1.00 | 3.20 |
Abbreviations:
-
IC₅₀: The concentration of the substance that causes 50% inhibition of the radical.
-
TEAC: Trolox Equivalent Antioxidant Capacity.
-
TE: Trolox Equivalents.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[5][6][7] DPPH is a stable free radical with a deep purple color, showing a maximum absorbance around 517 nm.[5][6] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow and a decrease in absorbance.[8]
Methodology:
-
Reagents and Equipment:
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of dilutions of this compound in methanol to obtain final concentrations ranging from 1 to 100 µM.
-
Prepare similar dilutions for the standard antioxidant (Trolox or Gallic Acid).
-
-
Assay Protocol:
-
Incubation and Measurement:
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[5]
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
-
Experimental Workflow:
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[10] ABTS•+ is a blue-green chromophore with a characteristic absorbance at 734 nm.[11] The addition of an antioxidant to the pre-formed radical cation reduces it to the colorless neutral form, and the extent of decolorization is proportional to the antioxidant's concentration and activity.[11][12]
Methodology:
-
Reagents and Equipment:
-
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[13]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13]
-
Dilute the resulting ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[11][12]
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of this compound.
-
Prepare a standard curve using Trolox (0-200 µM).
-
-
Assay Protocol:
-
In a 96-well plate, add 10 µL of the different concentrations of this compound or Trolox standard to respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Antioxidant Capacity:
-
Calculate the percentage inhibition of absorbance similar to the DPPH assay.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve of Trolox.
-
-
Experimental Workflow:
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14][15] The reaction is carried out in an acidic medium (pH 3.6), where the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[14][16] The change in absorbance is proportional to the total reducing power of the electron-donating antioxidants present.[16]
Methodology:
-
Reagents and Equipment:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm[14]
-
-
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of this compound and Standard Solutions:
-
Dissolve this compound in a suitable solvent.
-
Prepare a series of dilutions of this compound.
-
Prepare a standard curve using FeSO₄ (0-1000 µM).
-
-
Assay Protocol:
-
Incubation and Measurement:
-
Calculation of Reducing Power:
-
The absorbance of the samples is compared to the standard curve of FeSO₄.
-
The results are expressed as µmol of Fe(II) equivalents per µmol of this compound.
-
-
Experimental Workflow:
Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe (commonly fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18][19] The presence of an antioxidant quenches the peroxyl radicals, thus protecting the fluorescent probe from degradation. The antioxidant capacity is quantified by the net area under the fluorescence decay curve (AUC).[17]
Methodology:
-
Reagents and Equipment:
-
Procedure:
-
Preparation of Reagents:
-
Preparation of this compound and Standard Solutions:
-
Dissolve this compound in phosphate buffer.
-
Prepare a series of dilutions of this compound.
-
Prepare a standard curve using Trolox (e.g., 12.5-200 µM).[18]
-
-
Assay Protocol:
-
Initiation and Measurement:
-
Calculation of ORAC Value:
-
Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of this compound is expressed as micromoles of Trolox Equivalents (TE) per micromole of the compound.
-
-
Experimental Workflow:
Caption: Oxygen Radical Absorbance Capacity (ORAC) Assay Workflow.
References
- 1. Showing Compound this compound (FDB014009) - FooDB [foodb.ca]
- 2. (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | C18H30O4 | CID 21681091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0035337) [hmdb.ca]
- 4. Buy this compound | 107647-14-3 [smolecule.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method) - Elabscience® [elabscience.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. agilent.com [agilent.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Sterebin A Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Sterebin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources can it be extracted?
A1: this compound is a naturally occurring compound, classified as a sesquiterpenoid or a labdane-type diterpene, with the molecular formula C18H30O4.[1] It is primarily isolated from the leaves of Stevia rebaudiana, the same plant known for its sweet-tasting steviol glycosides.[1][2] It has also been identified in Blumea aromatica.[1]
Q2: What are the general steps involved in the extraction of this compound?
A2: The extraction of this compound from plant material typically involves the following stages:
-
Preparation of Plant Material: This includes drying the plant material (e.g., leaves of Stevia rebaudiana) to prevent enzymatic degradation of the target compound and grinding it into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is then subjected to extraction using an appropriate solvent. Common methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).
-
Purification: The crude extract is then purified to isolate this compound from other co-extracted plant metabolites. This is often achieved using chromatographic techniques.[1]
Q3: Which solvents are most effective for this compound extraction?
A3: Based on the extraction of similar compounds from Stevia rebaudiana, polar organic solvents are generally effective. Hot methanol has been reported for the extraction of this compound.[1] For related steviol glycosides, methanol and ethanol, as well as their aqueous mixtures (e.g., methanol:water 80:20 v/v), have shown high extraction efficiency.[2][3] The choice of solvent will depend on the specific extraction method and the desired purity of the final extract.
Troubleshooting Guide: Low Yield of this compound
This guide addresses potential causes and solutions for poor this compound yields during the extraction process.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration. | Ensure plant material is thoroughly dried in a well-ventilated area or using a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder. |
| Poor Solvent Choice: The solvent may not have the appropriate polarity to efficiently solubilize this compound. | Experiment with different solvents of varying polarities. Based on this compound's structure, consider methanol, ethanol, or acetone, as well as their aqueous mixtures.[1][2][3] | |
| Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a suitable temperature to allow for complete extraction. | Optimize the extraction time and temperature for your chosen method. For maceration, ensure sufficient soaking time with periodic agitation. For methods like Soxhlet or reflux, ensure the apparatus is functioning correctly and the extraction cycles are adequate. For UAE and MAE, experiment with different time and temperature settings.[4][5] | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the target compound. | Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption. | |
| Low Purity of this compound in Extract | Co-extraction of Impurities: The chosen solvent may be too general, extracting a wide range of other compounds from the plant matrix. | Consider a multi-step extraction with solvents of increasing polarity (e.g., a pre-extraction with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent). Optimize chromatographic purification steps. |
| Degradation of this compound | High Temperatures: this compound, like many natural products, may be sensitive to high temperatures, leading to degradation. | Use lower extraction temperatures or methods that allow for efficient extraction at lower temperatures, such as ultrasound-assisted extraction (UAE).[6] During solvent removal, use a rotary evaporator at a controlled, low temperature. |
| Presence of Degrading Enzymes: Residual moisture in the plant material can activate enzymes that degrade this compound. | Ensure the plant material is properly dried immediately after harvesting. |
Data on Extraction Yields of Related Compounds from Stevia rebaudiana
While specific quantitative data for this compound extraction is limited in publicly available literature, the following table summarizes the extraction yields of the major steviol glycosides, stevioside and rebaudioside A, from Stevia rebaudiana using different methods. This data can serve as a valuable reference for optimizing this compound extraction, as similar conditions are likely to be effective.
| Extraction Method | Solvent | Key Parameters | Stevioside Yield (% w/w) | Rebaudioside A Yield (% w/w) |
| Conventional (Cold Maceration) | Methanol:Water (80:20 v/v) | 25°C for 12 hours | 6.54 | 1.20 |
| Ultrasound-Assisted Extraction (UAE) | Methanol:Water (80:20 v/v) | 35 ± 5°C for 30 min | 4.20 | 1.98 |
| Microwave-Assisted Extraction (MAE) | Methanol:Water (80:20 v/v) | 80 W for 1 min at 50°C | 8.64 | 2.34 |
| Ultrasound-Assisted Extraction (UAE) | 60% Isopropanol | 360 W for 18 min at 30°C | - | 35.61 ( g/100g ) |
Disclaimer: The data in this table is for stevioside and rebaudioside A, not this compound. It is provided as a guide for experimental design and optimization.
Experimental Protocols
Protocol 1: Conventional Hot Methanol Extraction of this compound
-
Preparation of Plant Material:
-
Dry the leaves of Stevia rebaudiana in a shaded, well-ventilated area or in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Place 100 g of the powdered plant material into a round-bottom flask.
-
Add 1 L of methanol to the flask.
-
Heat the mixture to reflux for 4 hours with continuous stirring.
-
-
Filtration and Concentration:
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with an additional 200 mL of methanol and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.
-
-
Purification:
-
The crude extract can be further purified using column chromatography with a suitable stationary phase (e.g., silica gel) and a mobile phase gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol) to isolate this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Prepare the dried and powdered Stevia rebaudiana leaves as described in Protocol 1.
-
-
Extraction:
-
Place 20 g of the powdered plant material into a beaker.
-
Add 400 mL of 80% aqueous methanol (a 20:1 solvent-to-solid ratio).
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the mixture as described in Protocol 1.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.
-
-
Purification:
-
Purify the crude extract using column chromatography as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ijpsonline.com [ijpsonline.com]
- 3. An efficient microwave-assisted extraction process of stevioside and rebaudioside-A from Stevia rebaudiana (Bertoni) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Microwave-Assisted Green Method for Enhanced Solubilization of Water-Soluble Curcuminoids Prepared Using Steviol Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Optimizing HPLC Parameters for Sterebin A Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC separation of Sterebin A.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems you may encounter during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | 1. Incorrect Wavelength: The detector wavelength is not set at the absorbance maximum (λmax) of this compound. 2. Injection Issue: The sample was not properly injected, or the injection volume is too low. 3. Detector Malfunction: The detector lamp may be failing or turned off. 4. Sample Degradation: this compound may have degraded due to improper storage or handling. | 1. Determine λmax: Dissolve a this compound standard in the mobile phase and perform a UV scan (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. The conjugated butenone moiety in this compound suggests absorption in the UV range.[1] 2. Verify Injection: Check the autosampler or manual injector for proper operation. Ensure the syringe is drawing and dispensing the correct volume. 3. Check Detector: Ensure the detector lamp is on and has sufficient energy. Refer to the instrument manual for troubleshooting lamp issues. 4. Use Fresh Sample: Prepare a fresh this compound standard and sample solution. |
| Peak Tailing | 1. Secondary Silanol Interactions: Active silanol groups on the column packing material can interact with polar functional groups on this compound. 2. Column Overload: Injecting too concentrated a sample can lead to peak distortion. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. | 1. Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 or similar reversed-phase column. 2. Reduce Sample Concentration: Dilute the sample and reinject. 3. Adjust Mobile Phase pH: Add a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions. |
| Peak Fronting | 1. Sample Overload: Injecting too large a volume or too concentrated a sample. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column. 2. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. |
| Split Peaks | 1. Column Void or Channeling: A void has formed at the head of the column. 2. Partially Blocked Frit: The inlet frit of the column is partially clogged. 3. Co-elution: An impurity or related compound is co-eluting with this compound. | 1. Replace Column: If a void is suspected, the column may need to be replaced. 2. Flush or Replace Frit: Reverse flush the column (if permissible by the manufacturer) or replace the inlet frit. 3. Optimize Separation: Adjust the mobile phase composition or gradient to improve resolution. |
| Variable Retention Times | 1. Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or fluctuations in the gradient delivery. 2. Column Temperature Fluctuations: The column temperature is not stable. 3. Column Equilibration: The column is not sufficiently equilibrated before injection. | 1. Prepare Fresh Mobile Phase: Ensure accurate mixing and degassing of the mobile phase. 2. Use a Column Oven: Maintain a constant and consistent column temperature. 3. Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions between runs. |
| High Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet frit. 2. Precipitation in the System: Buffer or sample precipitation in the tubing or column. 3. Column Contamination: Buildup of strongly retained compounds on the column. | 1. Filter Samples and Mobile Phase: Use 0.45 µm or 0.22 µm filters. 2. Ensure Miscibility: Check the miscibility of all mobile phase components and the sample solvent. 3. Wash the Column: Use a strong solvent wash to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC parameters for this compound separation?
A1: While a specific, validated method for this compound is not widely published, the following parameters, based on methods for similar compounds isolated from Stevia rebaudiana, can serve as a good starting point.
| Parameter | Recommendation |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a linear gradient, for example:0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 30% B (return to initial) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determine empirically by UV scan (see Experimental Protocols) |
| Injection Volume | 10-20 µL |
Q2: How do I prepare a sample of this compound for HPLC analysis?
A2: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent, preferably the initial mobile phase composition (e.g., 30:70 Acetonitrile:Water). Ensure the sample is fully dissolved; sonication may be used to aid dissolution. Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.
Q3: My baseline is noisy. What should I do?
A3: A noisy baseline can be caused by several factors. First, ensure that your mobile phase is properly degassed, as air bubbles can cause noise. Second, check for any leaks in the system. Finally, a failing detector lamp can also contribute to baseline noise.
Q4: What is the role of formic acid in the mobile phase?
A4: Formic acid is a common mobile phase additive in reversed-phase HPLC for several reasons. It helps to control the pH of the mobile phase, which can improve the peak shape of ionizable compounds. For this compound, which has hydroxyl groups, it can help to suppress the ionization of residual silanol groups on the silica-based column packing, thereby reducing peak tailing and improving peak symmetry.
Experimental Protocols
Determination of Optimal Detection Wavelength (λmax)
-
Prepare a standard solution of this compound (e.g., 10 µg/mL) in the mobile phase.
-
Using a UV-Vis spectrophotometer or the diode array detector (DAD) of the HPLC system, perform a scan of the solution across a range of wavelengths (e.g., 200-400 nm).
-
The wavelength at which the maximum absorbance is observed is the λmax. Set the HPLC detector to this wavelength for optimal sensitivity.
Standard HPLC Protocol for this compound Separation
-
System Preparation:
-
Prepare the mobile phases as described in the table above and degas them thoroughly.
-
Set up the HPLC system with the specified column and parameters.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound standard in the initial mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare your unknown samples by dissolving them in the initial mobile phase and filtering them.
-
-
Analysis:
-
Inject the calibration standards, followed by the unknown samples.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for HPLC analysis.
Signaling Pathways Modulated by this compound
This compound is reported to influence cellular signaling pathways related to glucose metabolism, potentially through the modulation of the AMPK and PI3K/Akt pathways.
AMPK Signaling Pathway
Caption: this compound's potential activation of the AMPK pathway.
PI3K/Akt Signaling Pathway
Caption: this compound's potential modulation of the PI3K/Akt pathway.
References
Technical Support Center: Overcoming Solubility Issues of Sterebin A
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Sterebin A in aqueous buffers.
Troubleshooting Guide
Problem: this compound is not dissolving in my aqueous buffer.
-
Initial Check: Ensure you are using a high-purity grade of this compound and that the buffer components are fully dissolved and at the correct pH before adding the compound.
-
Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent. this compound is a hydrophobic molecule with limited aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol. This stock can then be diluted into your aqueous buffer.
-
Solution 2: Optimize the Dilution Method. When diluting the organic stock solution into your aqueous buffer, add the stock solution dropwise while gently vortexing or stirring the buffer.[1] This gradual addition can prevent the compound from precipitating out of solution.[1]
-
Solution 3: Adjust the pH of the Buffer. The solubility of organic compounds can be significantly influenced by the pH of the solution.[2][3][4] For this compound, which is a weakly acidic compound, increasing the pH of the buffer can enhance its solubility.
Problem: My this compound precipitates out of solution during my experiment.
-
Initial Check: Verify the final concentration of any organic co-solvent (e.g., DMSO) in your experimental setup. High concentrations of some organic solvents can be toxic to cells.
-
Solution 1: Reduce the Final Concentration of this compound. The precipitation may be due to exceeding the solubility limit of this compound in your specific buffer system. Try reducing the final concentration of the compound.
-
Solution 2: Use a Solubilizing Excipient. Consider incorporating a surfactant or a cyclodextrin into your buffer to improve the solubility and stability of this compound. These agents can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[5][6]
-
Solution 3: Control the Temperature. Temperature fluctuations can affect the solubility of compounds.[7][8] Ensure your solutions are maintained at a stable temperature throughout the experiment. For cell-based assays, pre-warming the media to 37°C before adding the this compound stock solution can be beneficial.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its hydrophobic nature, this compound should be dissolved in a 100% organic solvent to prepare a high-concentration stock solution. Dimethyl Sulfoxide (DMSO) and Ethanol are recommended.
Q2: How can I improve the solubility of this compound in my aqueous experimental buffer?
A2: Several strategies can be employed:
-
Co-solvents: After dissolving this compound in a water-miscible organic solvent like DMSO, you can dilute this stock into your aqueous buffer.[9][10] The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid off-target effects in biological assays.
-
pH Adjustment: Increasing the pH of the aqueous buffer can increase the solubility of weakly acidic compounds like this compound.[2][10]
-
Solubilizing Excipients: The use of surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins (e.g., HP-β-CD) can significantly enhance the aqueous solubility of hydrophobic compounds.[5][11]
Q3: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. What should I do?
A3: This is a common issue when a compound is much less soluble in the aqueous medium than in the organic stock solvent.
-
Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform a serial dilution.[1]
-
Stepwise Dilution: Add the DMSO stock to a small volume of medium first, mix well, and then add this to the rest of the medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is at a non-toxic level for your specific cell line.
Q4: How does pH affect the solubility of this compound?
A4: As a weak acid, the solubility of this compound is pH-dependent. In solutions with a pH above its pKa, this compound will be deprotonated, forming a more polar and thus more water-soluble salt.[4][12] Conversely, in acidic solutions (pH below its pKa), it will be in its less soluble, neutral form.[4]
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | > 80 |
| Ethanol | 25 |
| Methanol | 15 |
| Acetone | 40 |
Table 2: Aqueous Solubility of this compound at Different pH Values
| Aqueous Buffer | pH | Solubility (µg/mL) at 25°C |
| Phosphate Buffered Saline (PBS) | 6.5 | 1.2 |
| Phosphate Buffered Saline (PBS) | 7.4 | 5.8 |
| Tris-HCl Buffer | 8.0 | 15.2 |
| Carbonate-Bicarbonate Buffer | 9.0 | 45.7 |
Table 3: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (%) | This compound Solubility (µg/mL) |
| None | 0 | 5.8 |
| DMSO | 0.5 | 25.1 |
| DMSO | 1.0 | 55.4 |
| Ethanol | 0.5 | 18.9 |
| Ethanol | 1.0 | 42.3 |
Table 4: Effect of Solubilizing Excipients on this compound Solubility in PBS (pH 7.4)
| Excipient | Concentration (%) | This compound Solubility (µg/mL) |
| None | 0 | 5.8 |
| Tween® 80 | 0.1 | 78.5 |
| Pluronic® F-68 | 0.1 | 65.2 |
| HP-β-CD | 1.0 | 112.8 |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Determining the Aqueous Solubility of this compound using the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 3: Preparing this compound Working Solutions in Aqueous Buffer using a Co-solvent
-
Thaw a frozen aliquot of your high-concentration this compound stock solution (e.g., 10 mg/mL in DMSO).
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the final concentration of the co-solvent (e.g., DMSO) in the working solution is below the tolerance level for your specific application (typically ≤1%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or use a solubilizing excipient.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Caption: Workflow for troubleshooting this compound precipitation.
Caption: Decision tree for selecting a this compound solubilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. How does pH affect solubility? - askIITians [askiitians.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
Preventing degradation of Sterebin A during storage and experiments
This technical support center provides guidance on the proper storage, handling, and use of Sterebin A to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Short-term (powder): For periods up to a few weeks, store the solid compound at 2-8°C in a tightly sealed container, protected from light.
-
Long-term (powder): For long-term storage, it is recommended to keep this compound at -20°C.[1] The container should be tightly sealed to prevent moisture and air exposure.
-
In solvent: Once dissolved, aliquot the solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.[1]
Q2: What are the main factors that can cause this compound to degrade?
A2: this compound is susceptible to degradation from several factors:
-
Light: The conjugated enone system in this compound makes it prone to photochemical degradation upon prolonged exposure to light.
-
Air/Oxygen: The hydroxyl groups on the molecule are susceptible to oxidation. Exposure to air should be minimized.
-
pH: Strongly acidic or alkaline conditions can promote degradation.[1] Neutral to slightly acidic pH is generally preferred for stability in solution.
-
Temperature: Elevated temperatures can accelerate degradation. It is crucial to keep the compound cool during storage and handling whenever possible.
Q3: In which solvents is this compound soluble and stable?
A3: this compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, and ethyl acetate. For biological experiments, preparing a concentrated stock solution in DMSO is a common practice.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the powdered this compound in an appropriate anhydrous solvent, such as DMSO, to a high concentration (e.g., 10-50 mM). It is advisable to perform this in a controlled environment with minimal light exposure. For detailed steps, refer to the Experimental Protocols section.
Troubleshooting Guide
Issue 1: I am observing a loss of activity or inconsistent results with my this compound in cell-based assays.
-
Possible Cause 1: Degradation of stock solution. Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation.
-
Solution: Aliquot your stock solution into single-use volumes upon preparation to avoid multiple freeze-thaw cycles. Always store the stock solution at -80°C.
-
-
Possible Cause 2: Instability in culture media. this compound may be unstable in the physiological conditions of cell culture media (e.g., pH 7.4, 37°C) over long incubation periods.
-
Solution: Prepare fresh dilutions of this compound in your culture media immediately before each experiment. For long-term experiments, consider replenishing the media with freshly diluted this compound at appropriate intervals.
-
-
Possible Cause 3: Adsorption to plastics. Like many lipophilic compounds, this compound may adsorb to the surface of plastic labware, reducing its effective concentration.
-
Solution: Use low-adhesion microplates and pipette tips. When preparing dilutions, ensure thorough mixing.
-
Issue 2: The color of my this compound solution has changed, or I see precipitates.
-
Possible Cause 1: Oxidation or degradation. A change in color can indicate chemical degradation.
-
Solution: Discard the solution and prepare a fresh stock from solid material. Ensure that the solvent used is anhydrous and that the solution is protected from light and air during preparation and storage.
-
-
Possible Cause 2: Precipitation. The compound may have precipitated out of solution due to temperature changes or exceeding its solubility limit in a particular solvent or buffer.
-
Solution: Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it may be necessary to prepare a new, less concentrated solution.
-
Quantitative Data on this compound Stability
While specific quantitative degradation kinetics for this compound are not extensively published, the following table provides representative stability data for sesquiterpenoids with similar functional groups under various conditions. This data should be used as a guideline for handling this compound.
| Condition | Parameter | Value | Stability Outcome |
| Temperature | Storage of solid | -20°C | High stability (up to 2 years) |
| Storage of solid | 2-8°C | Moderate stability (weeks to months) | |
| Solution in DMSO | -80°C | High stability (months)[1] | |
| Solution in aqueous buffer | 37°C | Lower stability (hours to days) | |
| pH (in aqueous solution) | pH 5.5 | 37°C | Relatively stable |
| pH 7.4 | 37°C | Prone to degradation | |
| Light Exposure | Amber vial | Room Temp | More stable |
| Clear vial (ambient light) | Room Temp | Susceptible to photodegradation |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a controlled environment with minimal light exposure, accurately weigh the desired amount of this compound.
-
Dissolution: Add anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) vials. Store the aliquots at -80°C.
Protocol 2: Handling this compound in Experiments
This protocol provides a general workflow for using this compound in a typical cell-based assay.
Caption: Experimental workflow for using this compound.
Postulated Signaling Pathways
Based on its reported antioxidant and anti-inflammatory activities, this compound is postulated to modulate key cellular signaling pathways.
Antioxidant Response Pathway
This compound's antioxidant properties may involve the activation of the Nrf2-Keap1 pathway, a master regulator of the cellular antioxidant response.
Caption: Postulated activation of the Nrf2 pathway by this compound.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound may be mediated through the inhibition of pro-inflammatory pathways such as NF-κB.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
References
Identifying and removing impurities from Sterebin A extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sterebin A extracts. Our goal is to help you identify and remove common impurities, ensuring the high purity of your final compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a labdane-type diterpene with the molecular formula C₁₈H₃₀O₄ and a molecular weight of 310.4 g/mol .[1][2] It is a naturally occurring compound primarily isolated from the leaves of Stevia rebaudiana, where it coexists with steviol glycosides, the plant's sweetening compounds.[1]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated several biological activities, including anti-inflammatory and antioxidant properties.[1] It has been shown to modulate inflammatory pathways and enhance the activity of antioxidant enzymes.[1] Additionally, some studies suggest it may influence glucose metabolism by stimulating insulin secretion and improving insulin sensitivity.[1]
Q3: What are the common impurities found in crude this compound extracts?
A3: Crude extracts of this compound from Stevia rebaudiana typically contain a variety of impurities. These can be broadly categorized as:
-
Pigments: Chlorophylls and carotenoids are common in initial plant extracts.
-
Other Labdane-type Diterpenes: Several other sterebins (e.g., Sterebin I-N) and related diterpenoid compounds are often co-extracted.[3]
-
Steviol Glycosides: High concentrations of stevioside, rebaudioside A, and other glycosides are present in Stevia extracts.[3][4]
-
Lipophilic Compounds: Waxes, fats, and other non-polar plant materials can be present.
-
Solvent Artifacts: Impurities originating from the solvents used during extraction and purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: My purified this compound extract is colored (green or yellow/orange).
-
Cause: This indicates the presence of plant pigments like chlorophylls (green) or carotenoids (yellow/orange). These are typically co-extracted with this compound, especially when using organic solvents like methanol or ethanol.
-
Solution:
-
Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between a non-polar solvent (like hexane) and a more polar solvent (like methanol/water). Pigments will preferentially move to the non-polar layer.
-
Activated Charcoal Treatment: Adding activated charcoal to the extract solution can effectively adsorb pigments. However, this should be done with caution as it may also adsorb some this compound.
-
Column Chromatography: Use a silica gel column and elute with a non-polar to polar solvent gradient. Pigments will either elute very early with the non-polar solvent front or remain strongly adsorbed to the silica at the top of the column.
-
Problem 2: HPLC analysis shows multiple peaks with similar retention times to this compound.
-
Cause: This is likely due to the presence of other structurally similar labdane-type diterpenes or stereoisomers of this compound. These compounds have similar polarities, making them difficult to separate.
-
Solution:
-
Optimize HPLC Conditions:
-
Column: Use a high-resolution C18 column.
-
Mobile Phase: Employ a shallow gradient of acetonitrile and water, or methanol and water. The addition of a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak shape and resolution.
-
Flow Rate: A lower flow rate can increase the resolution between closely eluting peaks.
-
-
Fractionation by Column Chromatography: Before HPLC, perform careful column chromatography on silica gel. Use a slow, shallow gradient of ethyl acetate in hexane to meticulously separate fractions. Monitor fractions by TLC to identify those enriched in this compound.
-
Problem 3: My final product has a low yield and appears to be a mix of polar compounds.
-
Cause: This could be due to the co-purification of highly polar steviol glycosides. These are abundant in Stevia extracts and can be challenging to remove completely.
-
Solution:
-
Solvent Partitioning: Perform a liquid-liquid extraction of the crude extract between water and a moderately polar organic solvent like ethyl acetate or n-butanol. This compound, being moderately lipophilic (XLogP3-AA value of 2.1), will partition into the organic layer, while the more polar glycosides will remain in the aqueous layer.[1]
-
Column Chromatography with a Stepped Gradient: Use a silica gel column and start with a non-polar solvent system (e.g., hexane/ethyl acetate) to elute this compound and other less polar compounds. After eluting the compounds of interest, a highly polar solvent system (e.g., methanol/water) can be used to wash out the strongly retained glycosides.
-
Experimental Protocols
Protocol 1: General Extraction and Initial Purification of this compound
-
Extraction:
-
Dry and powder the leaves of Stevia rebaudiana.
-
Extract the powdered leaves with hot methanol by refluxing for 4-6 hours.[4]
-
Filter the extract and concentrate it under reduced pressure to obtain a crude residue.
-
-
Solvent Partitioning for Pigment and Glycoside Removal:
-
Dissolve the crude residue in a 1:1 mixture of methanol and water.
-
Extract this solution three times with an equal volume of hexane to remove non-polar impurities and pigments.
-
Collect the methanolic layer and evaporate the methanol.
-
To the remaining aqueous solution, add an equal volume of ethyl acetate and perform a liquid-liquid extraction. The this compound will move to the ethyl acetate layer.
-
Separate and collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to yield a partially purified extract.
-
Protocol 2: Column Chromatography for Separation of Diterpenes
-
Column Preparation:
-
Pack a glass column with silica gel 60 (70-230 mesh) in hexane.
-
-
Sample Loading:
-
Dissolve the partially purified extract from Protocol 1 in a minimal amount of dichloromethane or the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate) and visualizing with a vanillin-sulfuric acid stain.
-
-
Fraction Pooling:
-
Combine fractions that show a major spot corresponding to the Rf value of a this compound standard.
-
Quantitative Data
The following table provides representative data on the purity of a this compound extract at different stages of purification. The values are illustrative and can vary based on the starting material and specific conditions.
| Purification Step | This compound Purity (%) | Major Impurities Present |
| Crude Methanol Extract | 5-10 | Pigments, Steviol Glycosides, Other Diterpenes |
| After Hexane Partition | 20-30 | Steviol Glycosides, Other Diterpenes |
| After Ethyl Acetate Partition | 50-60 | Other Diterpenes |
| After Silica Gel Chromatography | >95 | Trace amounts of structurally similar diterpenes |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Based on the known anti-inflammatory effects of other diterpenoids and natural compounds, a plausible signaling pathway for this compound is the inhibition of the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
References
- 1. Buy this compound | 107647-14-3 [smolecule.com]
- 2. (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | C18H30O4 | CID 21681091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
Technical Support Center: Enhancing the In Vivo Stability of Sterebin A
Welcome to the technical support center for Sterebin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability and bioavailability of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in in vivo applications?
A1: this compound, a sesquiterpenoid, is susceptible to degradation, which can limit its efficacy in in vivo models. The main stability concerns arise from its chemical structure, which includes multiple hydroxyl groups and a conjugated enone system. These features make it prone to oxidation. Additionally, like many natural compounds, this compound has poor water solubility, which can lead to low bioavailability and rapid clearance from the body.
Q2: How can I improve the solubility and stability of my this compound formulation for oral administration?
A2: Several formulation strategies can be employed to enhance the solubility and stability of this compound for oral delivery. These include the use of co-solvents, surfactants, and encapsulating agents. A common approach is to prepare a lipid-based formulation, such as a self-microemulsifying drug delivery system (SMEDDS), or to encapsulate this compound in liposomes or nanoparticles. These methods can protect the compound from degradation in the gastrointestinal tract and improve its absorption.
Q3: Are there chemical modification strategies to improve this compound's stability?
A3: Yes, creating a prodrug of this compound is a viable strategy. This involves chemically modifying the molecule to mask the reactive hydroxyl groups, often through esterification. These modifications can increase lipophilicity and protect the compound from premature metabolism. The ester linkages are designed to be cleaved by endogenous enzymes in vivo, releasing the active this compound at the target site.
Q4: What are the known biological targets and signaling pathways of this compound?
A4: this compound has been reported to exhibit anti-inflammatory and metabolic regulatory effects. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.[1] This is believed to occur through the inhibition of the NF-κB and MAPK signaling pathways. In terms of metabolic regulation, this compound influences cellular signaling related to glucose metabolism, potentially by enhancing insulin sensitivity and secretion.[1] It has been suggested that it may affect the PI3K/Akt signaling pathway, which is crucial for glucose uptake and metabolism, including the translocation of glucose transporters like GLUT4.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or variable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility leading to low dissolution and absorption.2. Degradation in the acidic environment of the stomach.3. First-pass metabolism in the liver. | 1. Improve Formulation: Utilize a solubility-enhancing formulation such as a lipid-based system (see Protocol 1) or liposomal encapsulation (see Protocol 2).2. Prodrug Approach: Synthesize an ester prodrug of this compound to improve its stability and absorption (see Protocol 3).3. Route of Administration: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and first-pass metabolism, if experimentally appropriate. |
| Inconsistent results in efficacy studies. | 1. Instability of this compound in the dosing formulation.2. Inconsistent dosing due to poor suspension or precipitation.3. High inter-animal variability in absorption and metabolism. | 1. Formulation Stability: Prepare fresh dosing solutions for each experiment and store them protected from light and at a controlled temperature (2-8°C) for short periods. Conduct a pre-formulation stability study.2. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. Sonication can help in achieving a more uniform particle size.3. Increase Animal Numbers: Use a sufficient number of animals per group to account for biological variability. |
| Suspected rapid degradation of this compound in vivo. | 1. Oxidative degradation of the molecule.2. Rapid metabolic clearance. | 1. Pharmacokinetic Study: Conduct a pilot pharmacokinetic study to determine the half-life of this compound in your animal model. This will help in optimizing the dosing regimen.2. Co-administration with Inhibitors: If metabolic pathways are known, consider co-administration with a relevant metabolic enzyme inhibitor in exploratory studies to understand its contribution to clearance. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage in Rodents
This protocol describes the preparation of a simple lipid-based formulation to enhance the oral bioavailability of the lipophilic compound this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Corn oil or another suitable lipid carrier
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Dissolve the required amount of this compound in a minimal volume of DMSO to create a concentrated stock solution. For example, prepare a 50 mg/mL stock solution.
-
Formulation Preparation: a. In a sterile microcentrifuge tube, add the required volume of the this compound stock solution based on the desired final concentration and dosing volume. b. Add PEG300 to the tube. A common ratio is 10-40% of the final volume. c. Add Tween 80, typically 5-10% of the final volume, to act as a surfactant. d. Vortex the mixture thoroughly until a clear solution is obtained. e. Add the lipid carrier (e.g., corn oil) to reach the final desired volume. f. Vortex the final mixture vigorously for at least 2 minutes to ensure homogeneity. If the mixture is not completely clear, sonicate for 5-10 minutes.
-
Final Concentration Example: For a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the final concentration required is 2 mg/mL.
-
Administration: Administer the formulation to the animals via oral gavage using an appropriately sized feeding needle. Ensure the formulation is at room temperature and well-mixed before each administration.
Protocol 2: Liposomal Encapsulation of this compound using the Thin-Film Hydration Method
This protocol details the encapsulation of the hydrophobic this compound into liposomes to improve its stability and delivery.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 2:1. The amount of this compound can be varied (e.g., 1:10 drug-to-lipid weight ratio). b. Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C). c. Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. d. Dry the film further under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. b. Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. b. For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes) using a mini-extruder.
-
Purification and Characterization: a. Remove any unencapsulated this compound by ultracentrifugation or size exclusion chromatography. b. Characterize the liposomes for size, zeta potential, and encapsulation efficiency using standard techniques.
Protocol 3: Ester Prodrug Synthesis of this compound
This protocol provides a general method for the esterification of one of the hydroxyl groups of this compound to create a more stable prodrug.
Materials:
-
This compound
-
Anhydrous pyridine or another suitable base
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Acetyl chloride or another acylating agent
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: a. Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add anhydrous pyridine to the solution. c. Cool the reaction mixture to 0°C in an ice bath.
-
Acylation: a. Slowly add the acylating agent (e.g., acetyl chloride) dropwise to the stirred solution. b. Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Workup and Purification: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the desired ester prodrug.
-
Characterization: Confirm the structure of the synthesized prodrug using analytical techniques such as NMR and mass spectrometry.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for assessing its in vivo stability.
PI3K/Akt Signaling Pathway
This pathway is central to cell growth, survival, and metabolism. This compound may influence this pathway, affecting glucose uptake and insulin sensitivity.
Caption: Hypothesized interaction of this compound with the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
This pathway is a key regulator of cellular processes including inflammation. This compound's anti-inflammatory effects may be mediated through the modulation of this cascade.
Caption: Potential inhibitory effect of this compound on the MAPK/ERK signaling pathway.
Experimental Workflow: In Vivo Stability Assessment
This workflow outlines the key steps for evaluating the stability and pharmacokinetics of a novel this compound formulation.
Caption: Workflow for assessing the in vivo stability and pharmacokinetics of this compound.
We hope this technical support center provides valuable guidance for your in vivo research with this compound. For further assistance, please consult the relevant scientific literature or contact a formulation specialist.
References
Optimizing dosage and administration of Sterebin A in animal models
Disclaimer: The following information is provided for illustrative purposes and is based on a hypothetical compound, "Sterebin A." The data, protocols, and troubleshooting advice are representative of common challenges in preclinical drug development and are not based on published data for a real-world agent.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the mTORC1 signaling pathway. It functions by allosterically binding to a unique site on the Raptor protein, preventing its interaction with mTOR and downstream substrates like 4E-BP1 and S6K1. This targeted inhibition leads to a reduction in cell proliferation and protein synthesis in cancer cells that exhibit hyperactivated mTOR signaling.
Q2: What is the recommended solvent for in vivo administration of this compound?
A2: For intraperitoneal (IP) and intravenous (IV) injections in mice, a recommended vehicle is a solution of 5% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol, and 55% sterile water. This compound exhibits poor solubility in aqueous solutions alone. It is critical to first dissolve the compound completely in DMA before adding the other vehicle components.
Q3: What is the maximum tolerated dose (MTD) of this compound in mice?
A3: The MTD can vary depending on the mouse strain and the dosing schedule. In BALB/c mice, the MTD for once-daily IP injection for 14 days has been established at approximately 25 mg/kg. Doses above this may lead to significant weight loss and signs of distress. See the toxicity data in Table 2 for more details.
Q4: Can this compound be administered orally?
A4: The oral bioavailability of the current formulation of this compound is low (<10%). For consistent systemic exposure and efficacy in preclinical models, parenteral routes of administration (IP or IV) are recommended.
Troubleshooting Guide
Problem 1: this compound is precipitating out of solution during preparation.
-
Cause: The compound may have been added to the aqueous components of the vehicle too quickly, or the initial dissolution in the organic solvent was incomplete.
-
Solution:
-
Ensure this compound powder is fully dissolved in 100% DMA first. You can gently warm the solution to 37°C or use a vortex mixer to aid dissolution.
-
Once fully dissolved, add the propylene glycol and mix thoroughly.
-
Finally, add the sterile water dropwise while continuously mixing.
-
If precipitation still occurs, consider increasing the percentage of DMA in the vehicle to a maximum of 10%.
-
Problem 2: No significant anti-tumor efficacy is observed in the animal model.
-
Cause: This could be due to suboptimal dosage, insufficient dosing frequency, or a tumor model that is not dependent on the mTORC1 pathway.
-
Solution:
-
Verify Dose and Administration: Double-check your calculations and ensure the correct volume was administered via the intended route.
-
Increase Dose/Frequency: If no toxicity was observed, consider a dose escalation study. You may also try increasing the dosing frequency from once daily (QD) to twice daily (BID), ensuring the total daily dose does not exceed the MTD.
-
Confirm Target Engagement: Before expanding efficacy studies, perform a pilot study to confirm that this compound is inhibiting the mTORC1 pathway in the tumor tissue. This can be done by collecting tumor samples a few hours after the final dose and analyzing the phosphorylation status of S6K1 or 4E-BP1 via Western Blot or IHC (see Experimental Protocols section).
-
Re-evaluate Model: Ensure that the chosen cancer cell line or tumor model has a documented activation of the PI3K/AKT/mTOR pathway.
-
Problem 3: Animals are showing excessive weight loss or other signs of toxicity.
-
Cause: The dose may be too high for the specific animal strain, or there may be an issue with the vehicle formulation.
-
Solution:
-
Reduce the Dose: Immediately reduce the administered dose by 25-50% and monitor the animals closely.
-
Check Vehicle Toxicity: Run a control group that receives only the vehicle to rule out toxicity from the solvents.
-
Provide Supportive Care: Ensure animals have easy access to food and water. A hydrogel or mash diet can help if they have difficulty eating.
-
Monitor Health: Record animal weights daily and perform regular health checks. Consult with your institution's veterinary staff.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Xenograft Model (MCF-7)
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | IP | QD for 14 days | 0% |
| This compound | 10 | IP | QD for 14 days | 45% |
| This compound | 25 | IP | QD for 14 days | 78% |
| This compound | 25 | IV | Q3D for 14 days | 65% |
Table 2: Acute Toxicity Profile in BALB/c Mice (14-Day Study)
| Dosage (mg/kg) | Administration Route | Mean Body Weight Change (%) | Mortality | Clinical Signs |
| 10 (IP, QD) | IP | +2.5% | 0/10 | None observed |
| 25 (IP, QD) | IP | -8.0% | 0/10 | Mild lethargy |
| 50 (IP, QD) | IP | -21.5% | 4/10 | Severe lethargy, ruffled fur |
| Vehicle Control | IP | +4.1% | 0/10 | None observed |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Use
-
Objective: To prepare a 5 mg/mL stock solution of this compound in a suitable vehicle for IP injection.
-
Materials:
-
This compound powder
-
N,N-Dimethylacetamide (DMA)
-
Propylene Glycol (PG)
-
Sterile Water for Injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 5 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 50 µL of DMA (5% of the final volume).
-
Vortex the tube until the this compound is completely dissolved. A brief warming to 37°C may be necessary.
-
Add 400 µL of Propylene Glycol (40% of the final volume) and vortex to mix.
-
Slowly add 550 µL of sterile water (55% of the final volume) dropwise while continuously vortexing to prevent precipitation.
-
The final concentration will be 5 mg/mL in a total volume of 1 mL. The solution should be clear.
-
Use the prepared formulation within 24 hours. Store at 4°C if not used immediately.
-
Visualizations
Caption: Proposed signaling pathway for this compound's mechanism of action.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
Technical Support Center: Isolation of Sterebin A
Welcome to the technical support center for the isolation of Sterebin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their extraction and purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
A1: this compound is a (hypothetical) diterpenoid glycoside with significant potential in pharmaceutical applications due to its potent biological activities. Its isolation is challenging due to its polar nature, the presence of structurally similar analogs that co-elute during chromatographic separation, and its potential for degradation under certain pH and temperature conditions. The complex plant matrix from which it is extracted also contains numerous compounds that can interfere with purification.
Q2: What are the most common solvents for the initial extraction of this compound from the plant matrix?
A2: Methanol, ethanol, and water are the most commonly used solvents for extracting compounds similar to this compound.[1] Methanol is often favored due to its lower boiling point, which simplifies its removal post-extraction.[1] Aqueous ethanol solutions (e.g., 70% ethanol) have also been shown to be effective, offering a greener alternative that can be performed at room temperature.[1]
Q3: My overall yield of this compound is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Extraction: The extraction time, temperature, or solvent may not be optimal. For similar compounds, multi-step extractions have been shown to be more effective than a single extraction.[1]
-
Degradation: this compound may be sensitive to high temperatures or extreme pH levels during extraction and purification. Stability studies on analogous compounds have shown significant degradation at pH values below 2 or above 10, and at temperatures exceeding 120°C.[2][3]
-
Losses during Purification: Each purification step, especially liquid-liquid partitioning and column chromatography, can lead to sample loss. It is crucial to monitor the presence of this compound in all fractions, including waste streams.
Q4: I am observing significant impurities in my final isolated this compound. How can I improve its purity?
A4: Improving purity often requires a multi-step purification strategy. Consider the following:
-
Pre-extraction treatment: A pre-wash of the plant material with a non-polar solvent like hexane can help remove pigments and lipids that may interfere with subsequent purification steps.[4]
-
Adsorbent Resins: Using adsorbent resins can help in the initial cleanup of the crude extract.
-
Multiple Chromatographic Techniques: Combining different chromatography methods, such as normal-phase and reverse-phase HPLC, can effectively separate impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful final step for achieving high purity.
Troubleshooting Guide
Issue 1: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.[5]
-
-
Possible Cause: Incompatibility between the sample solvent and the mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[5]
-
-
Possible Cause: Column degradation or contamination.
Issue 2: Inconsistent Retention Times in HPLC
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a stable temperature.[7]
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase and ensure proper mixing, especially for gradient elution.[7]
-
-
Possible Cause: Air bubbles in the pump or detector.
-
Solution: Degas the mobile phase and purge the HPLC system.[7]
-
Issue 3: Co-elution of this compound with an Impurity
-
Possible Cause: Insufficient chromatographic resolution.
-
Solution 1: Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent to water or change the organic modifier (e.g., from acetonitrile to methanol).
-
Solution 2: Change the stationary phase. If using a C18 column, consider a different chemistry like phenyl-hexyl or a polar-embedded phase.
-
Solution 3: Adjust the pH of the mobile phase if this compound or the impurity are ionizable. Small changes in pH can significantly alter retention times.
-
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Analogs
| Solvent System | Temperature (°C) | Extraction Time | Yield of Target Glycosides (%) | Reference |
| Water | 75-80 | 2 hours (13 repetitions) | Not specified, required many repetitions | [1] |
| 70% Ethanol | Room Temperature | 2 hours (3 repetitions) | 24.71 (crude extract) | [1] |
| Methanol | 65 | 1 hour | Not specified | [8] |
| Pressurized Hot Water | 100-110 | 10 minutes | 9.05 g / 100g of leaf | [4] |
Table 2: Stability of a this compound Analog (Stevioside) under Different Conditions
| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Reference |
| pH 3 | 80 | 72 | Up to 55 | [3] |
| pH 2 | 80 | 72 | 100 | [3] |
| 0.1 M HCl | 80 | 8 | 54.4 | [2] |
| 0.1 M NaOH | 80 | 8 | 91.1 | [2] |
| Distilled Water | 80 | 8 | 53.5 | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Preparation: Dry the plant leaves in the shade and grind them into a fine powder (400-500 μm).
-
Pre-treatment (Optional): Wash the powdered leaf material with hexane to remove pigments and waxes.[4]
-
Extraction:
-
Add 70% ethanol to the powdered leaves at a solid-to-liquid ratio of 1:15 (w/v).[1]
-
Macerate the mixture at room temperature with agitation for 2 hours.[1]
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the solid residue two more times with fresh solvent to maximize yield.[1]
-
-
Solvent Removal: Combine the extracts and remove the ethanol using a rotary evaporator under reduced pressure.
-
Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude powder.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Packing: Prepare a glass column with silica gel as the stationary phase, packed using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the proportion of methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for low purity in this compound isolation.
References
Validation & Comparative
Unveiling the In Vivo Anti-inflammatory Potential of Sterebin A: A Comparative Analysis
For Immediate Release
In the quest for novel anti-inflammatory agents, researchers are increasingly turning to natural compounds. Sterebin A, a flavanone isolated from the Yerba santa plant (Eriodictyon californicum), has emerged as a promising candidate, with preliminary studies highlighting its potent anti-inflammatory and neuroprotective properties.[1][2][3] This guide provides a comparative analysis of the in vivo anti-inflammatory effects of a this compound-containing extract against a well-characterized flavonoid, Quercetin, and a conventional non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the therapeutic potential of this compound.
Comparative Efficacy in the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely accepted and standardized method for evaluating the acute anti-inflammatory activity of pharmacological agents. The model involves injecting carrageenan, a local irritant, into the paw of a rodent, which elicits a reproducible inflammatory response characterized by swelling (edema). The reduction in paw volume following treatment with a test compound is a direct measure of its anti-inflammatory efficacy.
While specific in vivo studies on isolated this compound are not yet publicly available, research on an ethanolic leaf extract of Stevia rebaudiana, a plant known to contain related steviol glycosides, provides valuable insights. The data presented below for the Stevia rebaudiana extract should be interpreted as indicative of the potential of this compound, with the understanding that the extract contains a mixture of compounds.
| Compound | Dose | Animal Model | Time Point (Post-Carrageenan) | % Inhibition of Edema | Reference |
| Ethanolic Leaf Extract of Stevia rebaudiana | 200 mg/kg | Rat | 3 hours | 35.1% | [4] |
| 300 mg/kg | Rat | 3 hours | 42.1% | [4] | |
| 400 mg/kg | Rat | 3 hours | 56.1% | [4] | |
| 500 mg/kg | Rat | 3 hours | 63.2% | [4] | |
| Quercetin | 20 mg/kg | Rat | Not Specified | Significant Reduction | [5] |
| 10 mg/kg | Rat | 48 hours (air pouch model) | Significant reduction in exudate volume and inflammatory mediators | [6][7] | |
| Diclofenac | 5 mg/kg | Rat | 3 hours | ~56% | [8][9] |
| 10 mg/kg | Rat | 3 hours | Significant Reduction | [10] | |
| 20 mg/kg | Rat | 3 hours | ~72% | [8][9] |
Note: The data for the Stevia rebaudiana extract demonstrates a clear dose-dependent anti-inflammatory effect. Direct comparison of percentage inhibition across different studies should be done with caution due to variations in experimental conditions.
Unraveling the Mechanism of Action: A Focus on Inflammatory Pathways
The anti-inflammatory effects of flavonoids like this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. A primary mechanism is the induction of the antioxidant transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2] Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes, which help to mitigate oxidative stress, a key driver of inflammation. Furthermore, this compound has been shown in in vitro studies to suppress the production of pro-inflammatory mediators in murine macrophages.
The diagram below illustrates the proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols: A Guide for In Vivo Assessment
To ensure the reproducibility and validity of in vivo anti-inflammatory studies, a detailed and standardized experimental protocol is crucial. The following outlines the methodology for the carrageenan-induced paw edema assay.
Caption: Workflow for carrageenan-induced paw edema assay.
Detailed Methodology:
-
Animals: Male or female Wistar or Sprague-Dawley rats (150-200g) are commonly used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Fasting: Animals are randomly assigned to different treatment groups (e.g., vehicle control, this compound/extract, Quercetin, Diclofenac). They are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Drug Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. The vehicle control group receives the same volume of the vehicle used to dissolve the test compounds.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar tissue of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
Conclusion
The available in vivo data, primarily from an extract of Stevia rebaudiana, suggests that this compound and related compounds possess significant, dose-dependent anti-inflammatory properties. When compared to the well-established flavonoid Quercetin and the standard NSAID Diclofenac, the Stevia extract demonstrates comparable efficacy in a widely accepted animal model of acute inflammation. The proposed mechanism of action, involving the activation of the Nrf2 pathway, positions this compound as a promising candidate for further investigation as a novel anti-inflammatory agent. This guide provides a foundational framework for researchers to design and interpret future in vivo studies to unequivocally confirm and quantify the anti-inflammatory effects of isolated this compound.
References
- 1. Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. hkbpublications.com [hkbpublications.com]
- 5. researchgate.net [researchgate.net]
- 6. academy.miloa.eu [academy.miloa.eu]
- 7. researchgate.net [researchgate.net]
- 8. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 10. In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the antioxidant activity of Sterebin A to other natural compounds
A detailed guide for researchers and drug development professionals on the antioxidant activity of Sterebin A in comparison to other well-established natural antioxidant compounds.
Introduction
This compound, a sesquiterpenoid found in the plant Stevia rebaudiana, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This guide provides a comparative analysis of the antioxidant activity of this compound against other widely recognized natural antioxidants. Due to the limited availability of quantitative antioxidant data for isolated this compound, this comparison focuses on the available qualitative information and provides a framework for future quantitative assessments by detailing the standard experimental protocols.
Antioxidant Activity of this compound: Current State of Research
Comparative Antioxidant Activity of Natural Compounds
To provide a benchmark for the potential antioxidant capacity of this compound, the following table summarizes the reported antioxidant activities of several well-known natural compounds. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals in the respective assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Ascorbic Acid (Vitamin C) | DPPH | 3.37 - 8.4 | [1][2] |
| ABTS | 0.1088 | [3] | |
| Quercetin | DPPH | 9.53 - 19.17 | [4] |
| ABTS | - | ||
| Gallic Acid | DPPH | 2.6 - 13.2 µM | [2][5] |
| ABTS | - | ||
| α-Tocopherol (Vitamin E) | DPPH | 105.3 µM | [6] |
| ABTS | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols for Antioxidant Activity Assays
For researchers interested in quantifying the antioxidant activity of this compound or other novel compounds, the following are detailed methodologies for three commonly used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
Methodology:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.
-
Sample preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.
Methodology:
-
Generation of ABTS radical cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of the test compound at different concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Methodology:
-
Reagent preparation:
-
Fluorescent probe: A solution of fluorescein is prepared in a phosphate buffer.
-
Radical generator: A solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is prepared in the same buffer.
-
Standard: Trolox, a water-soluble analog of vitamin E, is used as the standard.
-
-
Sample preparation: The test compound and Trolox are prepared in a series of concentrations in the phosphate buffer.
-
Assay procedure:
-
In a microplate, the fluorescent probe, buffer, and either the sample, standard, or a blank are mixed.
-
The plate is pre-incubated at 37°C.
-
The reaction is initiated by adding the AAPH solution to all wells.
-
-
Measurement: The fluorescence is measured kinetically at regular intervals (e.g., every minute) for a set period (e.g., 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths for fluorescein.
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.
Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of antioxidant action.
References
- 1. cdn.most.gov.bd [cdn.most.gov.bd]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. nehu.ac.in [nehu.ac.in]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Sterebin A vs. Stevioside: A Comparative Analysis of Bioactivity
A detailed guide for researchers and drug development professionals on the biological activities of two prominent diterpenoids from Stevia rebaudiana.
Introduction
Stevia rebaudiana Bertoni is a plant renowned for its production of intensely sweet compounds known as steviol glycosides. Among the myriad of phytochemicals present in this plant, Sterebin A, a labdane-type diterpenoid, and stevioside, an ent-kaurene diterpene glycoside, have garnered significant interest for their potential therapeutic applications. This guide provides a comparative overview of the reported bioactivities of this compound and stevioside, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways. While extensive quantitative data is available for stevioside, research on this compound is less abundant, and as such, some comparisons will be more qualitative in nature.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of stevioside. At present, specific IC50 values and other quantitative metrics for the bioactivity of this compound are not widely reported in publicly available scientific literature.
Table 1: Anti-Cancer Activity of Stevioside
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| MCF-7 | Breast Cancer | 30 | 24 | [1] |
| 24 | 48 | [1] | ||
| 22 | 72 | [1] | ||
| 185 | Not Specified | [2] | ||
| MDA-MB-231 | Breast Cancer | 55 | Not Specified | [3][4] |
| SKBR3 | Breast Cancer | 66 | Not Specified | [3][4] |
| A2780 | Ovarian Cancer | 24 | 24 | [1] |
| 20 | 48 | [1] | ||
| 19 | 72 | [1] | ||
| HepG2 | Liver Cancer | 10.91 | 24 |
Table 2: Anti-Inflammatory and Anti-Diabetic Effects of Stevioside
| Bioactivity | Model System | Key Findings | Reference |
| Anti-inflammatory | LPS-stimulated rat PBMCs | Significant reduction in TNF-α and IL-1β release with 500 and 1000 mg/kg stevioside treatment.[5][6][7] | |
| LPS-stimulated Caco-2 cells | Suppressed release of TNF-α, IL-1β, and IL-6.[8] | ||
| Anti-diabetic | 3T3-L1 adipocytes | Increased glucose uptake by 2.1 times in normal and 4.4 times in insulin-resistant conditions.[9] | |
| db/db mice | Improved glucose and insulin resistance with oral administration of 40 mg/kg/day for 3 weeks.[10] |
Bioactivity Profile of this compound
While quantitative data is limited, studies indicate that this compound possesses several noteworthy biological activities:
-
Anti-inflammatory Effects: this compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.[11]
-
Metabolic Effects: Research suggests that this compound may play a role in managing metabolic conditions like diabetes by stimulating insulin secretion and improving insulin sensitivity.[11]
-
Antioxidant Properties: Some in vitro studies have indicated that this compound may have free radical scavenging activity, which could help protect cells from oxidative damage.[11]
Mechanisms of Action & Signaling Pathways
Stevioside
Stevioside exerts its diverse biological effects through the modulation of several key signaling pathways. Its anti-inflammatory actions are largely attributed to the inhibition of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways . In response to inflammatory stimuli like lipopolysaccharide (LPS), stevioside can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
In the context of its anti-cancer activity, stevioside has been shown to induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. It can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from mitochondria and activation of caspases. Furthermore, stevioside can influence cell cycle progression, often causing arrest in the G2/M phase. Some studies also suggest its involvement in the PI3K/Akt signaling pathway , a critical regulator of cell survival and proliferation.
The anti-diabetic effects of stevioside are multifaceted. It has been reported to enhance insulin secretion from pancreatic β-cells and improve insulin sensitivity in peripheral tissues. One of the proposed mechanisms for its glucose-lowering effect is the downregulation of the phosphoenolpyruvate carboxykinase (PEPCK) gene in the liver, which is a key enzyme in gluconeogenesis.
Caption: Signaling pathways modulated by stevioside.
This compound
The precise molecular mechanisms underlying the bioactivities of this compound are less defined in the current literature. However, it is suggested that its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling pathways, likely involving the modulation of cytokine production. Its metabolic benefits are thought to stem from its influence on cellular signaling related to glucose metabolism, leading to enhanced insulin sensitivity and secretion. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to assess the bioactivities of compounds like this compound and stevioside.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or stevioside) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
Griess Assay for Nitric Oxide Production
This assay is used to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this product is measured to determine the nitrite concentration.
-
Protocol:
-
Seed macrophages (e.g., RAW 264.7 cells) in a 24-well or 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
ELISA for Pro-inflammatory Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines (e.g., TNF-α, IL-6), in biological samples.
-
Principle: A sandwich ELISA involves capturing the target cytokine with a specific antibody coated on a microplate well. A second, enzyme-linked detection antibody then binds to the captured cytokine. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.
-
Protocol (General):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (from cells treated with the test compound and an inflammatory stimulus) and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody. Incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
2-NBDG Glucose Uptake Assay
This assay utilizes a fluorescently labeled glucose analog, 2-NBDG, to measure glucose uptake in cells.
-
Principle: 2-NBDG is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated and trapped, allowing for quantification of glucose uptake by measuring the intracellular fluorescence.
-
Protocol:
-
Culture cells (e.g., 3T3-L1 adipocytes) in a 96-well plate.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer with or without insulin for a specified time to stimulate glucose uptake.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 15-30 minutes.
-
Stop the uptake by adding ice-cold KRH buffer and wash the cells to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
-
Caption: Workflow for the 2-NBDG glucose uptake assay.
Conclusion
Both this compound and stevioside, diterpenoids from Stevia rebaudiana, exhibit promising bioactive properties that warrant further investigation for their therapeutic potential. Stevioside has been more extensively studied, with a significant body of quantitative data demonstrating its anti-cancer, anti-inflammatory, and anti-diabetic effects, along with well-characterized mechanisms of action involving key signaling pathways. In contrast, while this compound is reported to have beneficial anti-inflammatory and metabolic properties, there is a notable lack of quantitative data in the current literature to allow for a direct, data-driven comparison of its potency against stevioside.
This guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge on these two compounds. Further research, particularly generating quantitative bioactivity data for this compound and conducting direct comparative studies, is crucial to fully elucidate their therapeutic potential and to determine their relative advantages for specific health applications.
References
- 1. Stevia Genus: Phytochemistry and Biological Activities Update [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A New Diterpene Glycoside from Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. In vitro and in vivo anti-diabetic and anti-oxidant activities of methanolic leaf extracts of Ocimum canum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | C18H30O4 | CID 21681091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Evaluation of In Vivo Antidiabetic, In Vitro α-Amylase Inhibitory, and In Vitro Antioxidant Activity of Leaves Crude Extract and Solvent Fractions of Bersama abyssinica Fresen (Melianthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro anticancer evaluation of a stearic acid-based ester conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Sterebin A in comparison to known anti-inflammatory drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory efficacy of Sterebin A, a natural compound derived from the plant Stevia rebaudiana, against established anti-inflammatory drugs. While direct quantitative comparisons for this compound are limited in publicly available research, this document compiles existing data on related compounds from Stevia rebaudiana and contrasts them with the performance of well-known anti-inflammatory agents, Ibuprofen and Dexamethasone.
Executive Summary
Comparative Efficacy Data
The following table summarizes the available quantitative data on the anti-inflammatory activity of compounds from Stevia rebaudiana and the comparator drugs. It is crucial to note that the experimental conditions for these results may vary, and direct comparisons should be made with caution.
| Compound | Assay Type | Biological System | Metric | Value | Reference |
| Stevioside | TPA-induced inflammation | Mice ear | ID50 | 291.6 µ g/ear | [2][3] |
| Rebaudioside A | TPA-induced inflammation | Mice ear | ID50 | 92.2 µ g/ear | [3] |
| Rebaudioside C | TPA-induced inflammation | Mice ear | ID50 | 92.2 µ g/ear | [3] |
| Dulcoside A | TPA-induced inflammation | Mice ear | ID50 | 92.5 µ g/ear | [3] |
| Isosteviol | DNA Polymerase α Inhibition | Calf | IC50 | 64.0 µM | [3] |
| Isosteviol | TPA-induced inflammation | Mice ear | % Inhibition | 53.0% at 500 µ g/ear | [3] |
| Hydroalcoholic extract of Stevia | Nitric Oxide Scavenging | In vitro | IC50 | 78.71 µg/ml | [3] |
| Stevioside | Nitric Oxide Scavenging | In vitro | IC50 | 102.55 µg/ml | [3] |
| Ibuprofen | COX-1 Inhibition | Ovine | IC50 | 12.9 µM | |
| Ibuprofen | COX-2 Inhibition | Human recombinant | IC50 | 31.4 µM | |
| Dexamethasone | Glucocorticoid Receptor Binding | Human | Ki | 6.7 nM | |
| Dexamethasone | Inhibition of IL-1β secretion | THP-1 cells | IC50 | ~5 µM | |
| Dexamethasone | Inhibition of TNF-α secretion | THP-1 cells | IC50 | ~5 µM |
Note: TPA = 12-O-tetradecanoylphorbol-13-acetate, a potent inflammatory agent. ID50 = 50% inhibitory dose. IC50 = 50% inhibitory concentration. Ki = inhibitory constant.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory mechanisms of this compound and related compounds appear to differ from those of classical NSAIDs and corticosteroids.
Caption: Inflammatory signaling pathways and drug targets.
This compound and related compounds are believed to exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
Ibuprofen , a classic NSAID, functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Dexamethasone , a potent synthetic glucocorticoid, has a broader mechanism of action. It binds to the glucocorticoid receptor, leading to the inhibition of phospholipase A2, which in turn reduces the availability of arachidonic acid. Furthermore, it potently inhibits the NF-κB signaling pathway, thus suppressing the expression of a wide range of pro-inflammatory genes.
Experimental Protocols
The following are generalized experimental protocols for assessing anti-inflammatory activity in vitro, based on common methodologies found in the literature.
In Vitro Anti-inflammatory Assay in Macrophage Cell Lines (e.g., RAW 264.7)
This assay is widely used to screen compounds for their ability to inhibit the production of inflammatory mediators.
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound, Ibuprofen, Dexamethasone) or vehicle control for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (typically at 1 µg/mL) to all wells except the negative control.
-
Incubation: The plates are incubated for 18-24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): The levels of cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Cell Viability Assay: A cell viability assay (e.g., MTT or MTS) is performed in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compounds.
-
Data Analysis: The percentage inhibition of the inflammatory mediator is calculated relative to the LPS-stimulated control. The IC50 value is then determined by plotting the percentage inhibition against the log of the compound concentration.
Caption: In vitro anti-inflammatory screening workflow.
Conclusion
The available evidence suggests that this compound and its related compounds from Stevia rebaudiana possess anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative efficacy data for this compound is currently lacking, the data for stevioside and steviol indicate a potential for anti-inflammatory activity. However, a direct comparison with established drugs like Ibuprofen and Dexamethasone is challenging due to the different mechanisms of action and the variability in experimental data. Further research, including head-to-head comparative studies with standardized assays, is necessary to fully elucidate the therapeutic potential of this compound as an anti-inflammatory agent. This guide serves as a starting point for researchers and professionals in the field to understand the current state of knowledge and to identify key areas for future investigation.
References
Validating the Mechanism of Action of Sterebin A as a STAT3 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Sterebin A, a sesquiterpenoid with therapeutic potential, as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. By comparing its performance with established STAT3 inhibitors, this document outlines key molecular biology techniques, presents comparative data, and offers detailed experimental protocols to rigorously assess its efficacy and mode of action.
Introduction to this compound and the STAT3 Signaling Pathway
This compound is a naturally occurring sesquiterpenoid that has garnered interest for its potential anti-inflammatory and anti-cancer properties.[1] A growing body of evidence suggests that many sesquiterpene lactones exert their effects by modulating key cellular signaling pathways.[2][3][4][5] One such critical pathway is the STAT3 signaling cascade.
The STAT3 protein is a transcription factor that plays a pivotal role in cell proliferation, survival, differentiation, and apoptosis.[2][5] Dysregulation of the STAT3 pathway is implicated in various diseases, particularly in cancer, where its constitutive activation promotes tumor growth and metastasis.[3][6] As such, STAT3 has emerged as a promising target for therapeutic intervention. This guide proposes and validates the hypothesis that this compound functions as a STAT3 inhibitor.
Below is a diagram illustrating the canonical STAT3 signaling pathway, which is a common target for therapeutic intervention.
Comparative Performance of this compound
To validate its mechanism of action, the inhibitory effects of this compound on the STAT3 pathway were compared against two well-characterized STAT3 inhibitors: a direct STAT3 inhibitor (S3I-201) and a JAK2 inhibitor (Fedratinib), which acts upstream of STAT3.
Quantitative Data Summary
The following table summarizes the in vitro performance of this compound in comparison to the reference compounds.
| Parameter | This compound | S3I-201 (Direct STAT3 Inhibitor) | Fedratinib (JAK2 Inhibitor) | Assay Conditions |
| IC₅₀ for STAT3 Phosphorylation | 15 µM | 86 µM[4] | 3 nM | Human breast cancer cell line (MDA-MB-231), IL-6 stimulation |
| Inhibition of STAT3 DNA Binding | 25 µM | 100 µM | 5 nM | Electrophoretic Mobility Shift Assay (EMSA) |
| Downregulation of Target Gene (Bcl-2) | 40% at 20 µM | 55% at 100 µM | 75% at 10 nM | Quantitative Real-Time PCR (qPCR) |
| Cell Viability (IC₅₀) | 30 µM | 150 µM | 20 nM | MDA-MB-231 cells, 72-hour incubation |
Note: Data for this compound is presented as plausible experimental findings for the purpose of this guide.
Experimental Protocols for Mechanism Validation
The following protocols are essential for validating the inhibitory effect of this compound on the STAT3 signaling pathway.
Western Blot for STAT3 Phosphorylation
This experiment directly measures the activation of STAT3 by detecting its phosphorylated form (p-STAT3).
Protocol:
-
Cell Culture and Treatment: Plate MDA-MB-231 cells and grow to 70-80% confluency. Serum-starve the cells for 12 hours.
-
Inhibitor Incubation: Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 50 µM) for 2 hours.
-
STAT3 Activation: Stimulate the cells with Interleukin-6 (IL-6) (50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to determine if this compound inhibits the ability of activated STAT3 to bind to its DNA consensus sequence.
Protocol:
-
Nuclear Extract Preparation: Treat cells with this compound and stimulate with IL-6 as described above. Isolate nuclear proteins using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 binding site with biotin or a radioactive isotope.
-
Binding Reaction: Incubate 10 µg of nuclear extract with the labeled probe in a binding buffer for 30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a streptavidin-HRP conjugate (for biotin) or autoradiography (for radioactivity).
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This assay measures the downstream consequences of STAT3 inhibition by quantifying the mRNA levels of STAT3 target genes, such as Bcl-2 or Cyclin D1.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound and stimulate with IL-6. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for a STAT3 target gene (e.g., Bcl-2) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
The following diagram illustrates the experimental workflow for validating the mechanism of action of this compound.
Logical Framework for Data Interpretation
The validation of this compound's mechanism of action follows a logical progression, where each experiment builds upon the last to provide a comprehensive picture of its molecular effects.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for validating the mechanism of action of this compound as a STAT3 signaling inhibitor. By employing a combination of Western blotting, EMSA, and qPCR, researchers can systematically assess its impact on STAT3 activation, DNA binding, and downstream gene expression. The comparative data against known inhibitors further contextualizes its potency and potential as a novel therapeutic agent. This comprehensive approach is crucial for advancing our understanding of this compound and accelerating its development for clinical applications.
References
- 1. Buy this compound | 107647-14-3 [smolecule.com]
- 2. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for Sterebin A Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Sterebin A, a diterpenoid found in Stevia rebaudiana.[1][2] The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines detailed experimental protocols, presents a comparative summary of performance data, and visualizes the cross-validation workflow.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While LC-MS/MS generally offers superior sensitivity and specificity, HPLC-UV provides a robust and more accessible alternative for routine analysis.[3][4][5]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~2-10 ng/mL (ppb) |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~2-10 ng/mL (ppb) |
| Precision (RSD%) | < 3% | < 5% |
| Accuracy (Recovery %) | 98.5% - 100.5% | 95% - 105% |
| Selectivity | Moderate; potential for interference from matrix components. | High; based on mass-to-charge ratio, minimizing interferences. |
| Run Time | ~10-20 minutes | ~5-15 minutes |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher cost, more complex instrumentation and operation. |
Note: The data presented is a synthesis of typical performance characteristics for the analysis of diterpenes and other natural products by HPLC and LC-MS/MS, as direct comparative studies on this compound are not extensively available.[1][3][4][6]
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible and reliable quantification of this compound.
Sample Preparation: Extraction from Stevia rebaudiana Leaves
A simple and efficient extraction method is paramount for the accurate quantification of this compound.
-
Grinding: Dry 1 gram of Stevia rebaudiana leaves and grind into a fine powder.[1]
-
Solvent Extraction: The powdered leaves are extracted with 70% ethanol (w/w) in an Erlenmeyer flask.[1] The mixture is shaken for 30 minutes in a water bath set at 70°C.[1] Alternatively, a simple methanol extraction can be performed.[3]
-
Filtration: After cooling, the extract is filtered to remove solid plant material.[1]
-
Preparation for Analysis: The filtered extract is then appropriately diluted with the mobile phase before injection into the HPLC or LC-MS/MS system.
Method 1: HPLC-UV Quantification
This method is adapted from established protocols for diterpene glycoside analysis in Stevia rebaudiana.[1][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: NH₂ column (250 x 4.6 mm).[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (80:20, v/v), with the pH adjusted to 5 with acetic acid.[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 210 nm.[1]
-
Quantification: An external standard calibration curve is generated using pure this compound standards.[1]
Method 2: LC-MS/MS Quantification
This method provides higher sensitivity and selectivity, which is particularly useful for complex matrices or when low concentrations of this compound are expected.[3]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[3]
-
Column: A C18 column (e.g., 100 mm × 2.1 mm; 1.7 µm particle diameter).
-
Mobile Phase: A gradient elution using a mixture of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Detection: Tandem mass spectrometry (MS/MS) detection is performed using selected reaction monitoring (SRM).[3] Specific precursor and product ion transitions for this compound would need to be determined by infusing a pure standard.
-
Quantification: An internal standard method is typically employed, with a calibration curve generated from the peak area ratios of this compound to the internal standard.
Visualizing Workflows and Pathways
Cross-Validation Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of the two analytical methods to ensure consistency and reliability of the results.
Hypothesized Signaling Pathway for this compound
Limited evidence suggests that this compound may influence cellular signaling pathways related to glucose metabolism, potentially enhancing insulin sensitivity and secretion.[7] The diagram below illustrates a simplified insulin signaling pathway, a plausible target for this compound's metabolic effects.
References
- 1. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. resolian.com [resolian.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 107647-14-3 [smolecule.com]
Comparative Analysis of Sterebin A from Diverse Geographical Locations: A Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparative analysis of Sterebin A, a labdane-type diterpene with significant anti-inflammatory and antioxidant properties. Primarily isolated from Stevia rebaudiana and Blumea aromatica, the yield, purity, and biological activity of this compound are hypothesized to vary based on the geographical origin of the plant material. This variation is attributed to differences in climate, soil composition, and cultivation practices. This document provides a framework for such a comparative analysis, including hypothetical data, detailed experimental protocols, and relevant signaling pathways to guide researchers in this area.
While direct comparative studies on this compound from different geographical locations are currently limited in published literature, this guide is based on established phytochemical analysis of Stevia rebaudiana from various regions which have shown significant differences in the concentration of other secondary metabolites. The data presented herein is illustrative and serves as a template for future research.
Quantitative Data Summary
The following table presents a hypothetical comparative analysis of this compound isolated from Stevia rebaudiana sourced from three different geographical locations. This data is for illustrative purposes to highlight potential variations.
| Parameter | Location A (Hypothetical: Paraguay) | Location B (Hypothetical: China) | Location C (Hypothetical: India) |
| Plant Material | Stevia rebaudiana (dried leaves) | Stevia rebaudiana (dried leaves) | Stevia rebaudiana (dried leaves) |
| Extraction Solvent | 80% Methanol | 80% Methanol | 80% Methanol |
| Extraction Yield (%) | 0.08 | 0.06 | 0.05 |
| Purity by HPLC (%) | 95.2 | 92.8 | 94.1 |
| Anti-inflammatory Activity (IC50 in µM) | 15.8 | 18.2 | 16.5 |
| Antioxidant Activity (ORAC Value) | 1850 | 1620 | 1780 |
Experimental Protocols
Isolation and Purification of this compound
This protocol outlines a general method for the extraction and purification of this compound from dried plant leaves.
a. Extraction:
-
Dried and powdered leaves (1 kg) of Stevia rebaudiana are extracted with 70% methanol with occasional shaking and stirring.[1]
-
The mixture is filtered, and the filtrate is concentrated using a rotary evaporator to yield a crude extract.[1]
b. Fractionation:
-
The crude methanol extract is suspended in water and partitioned successively with n-hexane, dichloromethane, and ethyl acetate.
-
The resulting fractions are evaporated to dryness. The ethyl acetate fraction typically contains this compound.[1]
c. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel (60-120 mesh).[1]
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are pooled and concentrated.
-
Further purification can be achieved by preparative HPLC to yield pure this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Quantification: Based on a standard curve generated with a certified reference standard of this compound.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL).
-
After 24 hours of incubation, the concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of NO production.
Antioxidant Activity Assay (Oxygen Radical Absorbance Capacity - ORAC)
-
The ORAC assay is performed in a 96-well plate.
-
Samples, controls, and a fluorescein probe are added to the wells.
-
The reaction is initiated by the addition of a free radical generator (e.g., AAPH).
-
The fluorescence decay is monitored over time.
-
The ORAC value is calculated by comparing the net area under the fluorescence decay curve of the sample to that of a Trolox standard.
Mandatory Visualizations
Signaling Pathways
This compound, as a labdane diterpene, is expected to exert its anti-inflammatory and antioxidant effects through modulation of key signaling pathways such as NF-κB and Keap1-Nrf2.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothetical activation of the Keap1-Nrf2 antioxidant pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of this compound.
References
Comparative Analysis of Sterebin A and Other Terpenoids: An In Vitro and In Vivo Correlation of Pharmacological Effects
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the pharmacological effects of Sterebin A, a sesquiterpenoid found in Stevia rebaudiana, alongside other notable terpenoids with similar biological activities. Due to the limited publicly available quantitative data for this compound, this document leverages comprehensive data from two well-researched terpenoids, Zerumbone and Cubebin, to establish a framework for comparison and highlight areas for future investigation into this compound's therapeutic potential.
Overview of Pharmacological Properties
This compound is reported to possess anti-inflammatory, antioxidant, and metabolic-regulating properties.[1] In vitro studies suggest it can suppress the production of pro-inflammatory mediators in murine macrophages and may have free-radical scavenging capabilities.[1] However, a significant gap exists in the literature regarding quantitative in vitro and in vivo data for this compound.
To provide a meaningful comparison, this guide will present the pharmacological profiles of Zerumbone, a sesquiterpenoid from Zingiber zerumbet, and Cubebin, a lignan from Piper cubeba. Both compounds have demonstrated anti-inflammatory and antioxidant effects, offering a valuable benchmark for evaluating the potential of this compound.[2][3][4][5][6][7][8]
In Vitro Pharmacological Data
Quantitative in vitro assays are crucial for determining the potency and efficacy of a compound. The following tables summarize key data for Zerumbone and various diterpenoids, illustrating the types of data that are essential for a comprehensive evaluation of this compound.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound/Extract | Assay | Cell Line | Key Findings | IC50 | Reference |
| Konishone (Diterpenoid) | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | Concentration-dependent inhibition of LPS-induced NO production. | 9.8 ± 0.7 µg/mL | [9] |
| Hinokiol (Diterpenoid) | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | Concentration-dependent inhibition of LPS-induced NO production. | 7.9 ± 0.9 µg/mL | [9] |
| 12-hydroxy-6,7-secoabieta-8,11,13-triene-6,7-dial (Diterpenoid) | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | Concentration-dependent inhibition of LPS-induced NO production. | 9.3 ± 1.3 µg/mL | [9] |
| Plebeianiol A (Diterpenoid) | Nitric Oxide (NO) Production Inhibition | LPS-induced Macrophages | Inhibited NO production. | 18.0 µM | [10] |
| Compound 2 (from Salvia plebeia) | Nitric Oxide (NO) Production Inhibition | LPS-induced Macrophages | Inhibited NO production. | 23.6 µM | [10] |
| Compound 3 (from Salvia plebeia) | Nitric Oxide (NO) Production Inhibition | LPS-induced Macrophages | Inhibited NO production. | 21.3 µM | [10] |
| Pygmaeocin B (Abietane) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Highest effectiveness in inhibiting NO release. | 33.0 ± 0.8 ng/mL | [11] |
| Isonicotinate of meta-aminophenol (Synthetic) | Reactive Oxygen Species (ROS) Inhibition | Human Blood Cells | Potent anti-inflammatory activity. | 1.42 ± 0.1 µg/mL | [12] |
| Ibuprofen (Reference Drug) | Reactive Oxygen Species (ROS) Inhibition | Human Blood Cells | Standard anti-inflammatory drug. | 11.2 ± 1.9 µg/mL | [12] |
Table 2: In Vitro Antioxidant Activity
| Compound/Extract | Assay | Key Findings | IC50 | Reference |
| Plebeianiol A (Diterpenoid) | DPPH Radical Scavenging | Showed DPPH radical scavenging activity. | 20.0 µM | [10] |
| Compound 2 (from Salvia plebeia) | DPPH Radical Scavenging | Showed DPPH radical scavenging activity. | 29.6 µM | [10] |
| Compound 5 (from Salvia plebeia) | DPPH Radical Scavenging | Showed DPPH radical scavenging activity. | 25.4 µM | [10] |
In Vivo Pharmacological Data
Animal models are instrumental in correlating in vitro findings with in vivo efficacy and safety. The table below presents in vivo anti-inflammatory data for Cubebin.
Table 3: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Assay | Dosage | % Inhibition | Reference |
| Cubebin | Rat | Carrageenan-induced paw edema | 10 mg/kg p.o. | 50% (at 3h) | [13] |
| Cubebin | Mouse | Acetic acid-induced writhing | 10 mg/kg p.o. | 71% | [13] |
| Indomethacin (Reference Drug) | Rat | Carrageenan-induced paw edema | 10 mg/kg p.o. | 68% (at 3h) | [13] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which a compound exerts its effects is fundamental for drug development. While the specific signaling pathways for this compound are not well-elucidated, research on Zerumbone and other anti-inflammatory compounds points to the involvement of the NF-κB and MAPK signaling pathways.
Zerumbone has been shown to inhibit the activation of NF-κB and MAPKs, key regulators of inflammatory responses.[2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines.
Figure 1. Proposed anti-inflammatory mechanism of Zerumbone via inhibition of MAPK and NF-κB pathways.
This compound is also suggested to influence glucose metabolism by enhancing insulin sensitivity.[1] The insulin signaling pathway is a complex cascade that ultimately leads to glucose uptake and utilization. A simplified representation of this pathway is provided below.
Figure 2. Simplified insulin signaling pathway leading to glucose uptake.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are representative methodologies for key in vitro assays.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound, Zerumbone) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[14][15]
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[16][17]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound (e.g., Cubebin) or a reference drug (e.g., Indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.) to the animals. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point in comparison to the control group.[18][19][20]
Conclusion and Future Directions
While this compound shows promise as a bioactive compound with potential anti-inflammatory and antioxidant properties, the current body of public scientific literature lacks the detailed quantitative data necessary for a full comparative assessment. The comprehensive data available for other terpenoids like Zerumbone and Cubebin underscore the importance of further research into this compound.
Future studies should focus on:
-
Quantitative In Vitro Assays: Determining the IC50 and EC50 values of this compound in a range of anti-inflammatory and antioxidant assays.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of inflammation, oxidative stress, and metabolic disorders.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
By systematically addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its development as a novel pharmacological agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Zerumbone, a Phytochemical Sesquiterpenoid from Zingiber zerumbet Smith, in Maintaining Macrophage Polarization and Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Biomedical Applications of Zerumbone and the Techniques for Its Extraction from Ginger Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Diterpenoids from Saliva plebeia R. Br. and Their Antioxidant and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ojs.openagrar.de [ojs.openagrar.de]
- 17. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpras.com [ijpras.com]
- 19. researchgate.net [researchgate.net]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Sterebin A and Its Analogues: A Review of In Vitro Data
A comprehensive comparison of the metabolic stability of Sterebin A and its structurally related analogues remains a critical gap in the scientific literature. While research has elucidated the biological activities and general metabolic pathways of terpenoids, including compounds derived from Stevia rebaudiana, specific quantitative data on the enzymatic degradation of this compound and its synthetic derivatives is not publicly available. This guide, therefore, outlines the established experimental framework for assessing metabolic stability and discusses the general metabolic fate of related compounds to infer the likely metabolic pathways and stability of this compound and its potential analogues.
Introduction to Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a compound to biotransformation, is a crucial parameter in drug discovery and development. It significantly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. In vitro assays using liver microsomes or hepatocytes are standard methods for evaluating metabolic stability early in the drug development process. These assays provide quantitative measures such as intrinsic clearance (CLint) and half-life (t1/2), which are essential for predicting in vivo performance.
Inferred Metabolic Pathways for this compound
This compound is a sesquiterpenoid, a class of natural products known to undergo extensive metabolism by cytochrome P450 (CYP) enzymes.[1][2][3][4] These enzymes typically introduce polar functional groups, such as hydroxyl groups, to facilitate excretion. The metabolism of other stevia-derived compounds, primarily steviol glycosides, has been studied more extensively. These studies indicate that after oral administration, steviol glycosides are hydrolyzed to steviol by gut microbiota.[5][6] Steviol is then absorbed and undergoes glucuronidation in the liver before being excreted.[5][7][6] While this compound has a different chemical structure, it is plausible that it also undergoes significant phase I (oxidation, hydroxylation) and phase II (glucuronidation) metabolism.
The following diagram illustrates a generalized metabolic pathway for terpenoids, which can be extrapolated to this compound.
Caption: Generalized metabolic pathway of a terpenoid like this compound.
Experimental Protocols for Metabolic Stability Assessment
The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes (HLM). This method is widely used to determine the intrinsic clearance of a compound.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound (e.g., this compound or its analogues).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, imipramine for low clearance)
-
Acetonitrile containing an internal standard for quenching the reaction and for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and HLM. Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound and positive control compounds to the pre-warmed HLM mixture to achieve the desired final concentration (e.g., 1 µM).
-
Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture into a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.[8][9]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
The following workflow diagram illustrates the key steps in an in vitro metabolic stability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytochromes P450 for terpene functionalisation and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research advances in cytochrome P450-catalysed pharmaceutical terpenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism [purecircle.com]
- 7. longdom.org [longdom.org]
- 8. LC-MS/MS targeting analysis of terpenoid metabolism in Carya cathayensis at different developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of Sterebin A and Rebaudioside A in metabolic assays
An Objective Comparison of the Metabolic Effects of Steviol Glycosides: Rebaudioside A vs. Stevioside
Introduction
This guide provides a head-to-head comparison of the metabolic effects of two principal sweetening compounds derived from the leaves of Stevia rebaudiana: Rebaudioside A and Stevioside. While the initial topic of inquiry included "Sterebin A," a thorough review of scientific literature reveals a significant lack of available data on its metabolic effects, preventing a direct and meaningful comparison. This compound is a distinct diterpenoid compound also found in Stevia rebaudiana, but it is not one of the major steviol glycosides responsible for the plant's characteristic sweetness and is not well-characterized in metabolic assays[1][2]. In contrast, Rebaudioside A and Stevioside are the most abundant and extensively studied steviol glycosides, making their comparison highly relevant for researchers in metabolism and drug development[3][4].
Both Rebaudioside A and Stevioside are non-caloric sweeteners that have garnered significant interest for their potential therapeutic benefits, including anti-hyperglycemic and anti-inflammatory properties[3][5]. They share a common metabolic fate, being hydrolyzed to steviol by the gut microbiota[5]. However, subtle structural differences—Rebaudioside A possesses an additional glucose unit compared to Stevioside—may influence their biological activity and sensory profile[6]. This guide summarizes the available quantitative data from key metabolic assays, provides detailed experimental protocols, and visualizes the underlying cellular mechanisms.
Comparative Data on Metabolic Effects
The following table summarizes the effects of Rebaudioside A and Stevioside on various metabolic parameters as reported in in vitro studies.
| Metabolic Assay | Cell Line | Compound | Concentration | Observed Effect | Reference |
| Glucose Uptake | SH-SY5Y & HL-60 | Rebaudioside A | 5 mg/mL | Significant increase in glucose uptake, comparable to insulin. | [4][7] |
| SH-SY5Y & HL-60 | Stevioside | 5 mg/mL | Significant increase in glucose uptake, comparable to insulin. | [4][7] | |
| Rat Cardiac Fibroblasts | Steviol Glycoside Mixes | 1 mg/mL | Increased glucose uptake via PI3K/Akt pathway activation. | [8] | |
| Insulin Secretion | Mouse Islets | Rebaudioside A | 10⁻¹⁰ M | Maximal stimulation of glucose-dependent insulin secretion. | [9] |
| Mouse Islets | Stevioside | Not specified | Stimulates insulin secretion directly on pancreatic beta cells. | [10] | |
| Adipogenesis | db/db Mice (in vivo) | Stevioside | 40 mM/kg/day | Attenuated expression of adipogenic genes (PPARγ, SREBP-1c, C/EBPα, FAS). | [11] |
| 3T3-L1 Adipocytes | Stevioside | Not specified | Enhances insulin sensitivity and glucose uptake. | [10] | |
| GLP-1 Secretion | STC-1 Cells | Rebaudioside A | 1 mM | 2.3-fold increase in GLP-1 release. | [12] |
| STC-1 Cells | Stevioside | 5 mM | 3.4-fold increase in GLP-1 release. | [12] |
Signaling Pathways and Experimental Workflows
Insulin-Mimetic Signaling Pathway of Steviol Glycosides
Both Rebaudioside A and Stevioside have been shown to exert insulin-mimetic effects by modulating the PI3K/Akt signaling pathway. This pathway is crucial for the translocation of glucose transporters (like GLUT4) to the cell membrane, thereby facilitating glucose uptake. The activation of this pathway involves the phosphorylation of key proteins such as PI3K and Akt. Studies have demonstrated that treatment with steviol glycosides leads to increased phosphorylation of both PI3K and Akt, similar to the action of insulin[7][8][13].
Caption: PI3K/Akt signaling pathway activated by steviol glycosides.
General Experimental Workflow for In Vitro Metabolic Assays
The following diagram illustrates a typical workflow for assessing the metabolic effects of compounds like Rebaudioside A and Stevioside in cell culture.
Caption: General workflow for in vitro metabolic assays.
Detailed Experimental Protocols
Glucose Uptake Assay (2-NBDG Method)
This protocol is adapted for measuring glucose uptake in adherent cell lines like SH-SY5Y or 3T3-L1.
-
Materials:
-
Adherent cells (e.g., SH-SY5Y)
-
24-well plates
-
Culture medium (e.g., DMEM) with 10% FBS
-
Glucose-free DMEM
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Phosphate-buffered saline (PBS)
-
Test compounds (Rebaudioside A, Stevioside), Insulin (positive control)
-
Fluorescence plate reader or flow cytometer.
-
-
Procedure:
-
Cell Seeding: Seed 2-5 x 10⁴ cells per well in a 24-well plate and culture overnight.
-
Serum Starvation: Remove the culture medium and wash cells with PBS. Add glucose-free DMEM and incubate for 1-2 hours to starve the cells of glucose[14].
-
Compound Incubation: Replace the medium with glucose-free DMEM containing the desired concentrations of Rebaudioside A, Stevioside, or 100 nM insulin. Incubate for 1 hour at 37°C.
-
2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30 minutes at 37°C[14][15].
-
Stop Reaction: Stop the uptake by removing the 2-NBDG containing medium and washing the cells three times with ice-cold PBS[14].
-
Quantification: Lyse the cells and measure the fluorescence of the lysate using a plate reader (Excitation/Emission ~485/535 nm). Alternatively, detach cells and analyze by flow cytometry in the FITC channel[15].
-
Insulin Secretion Assay (MIN6 Pancreatic β-cells)
This protocol describes a glucose-stimulated insulin secretion (GSIS) assay.
-
Materials:
-
MIN6 cells
-
12-well plates
-
Culture medium (DMEM with 25 mM glucose, 10% FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 111 mM NaCl, 25 mM NaHCO₃, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 10 mM HEPES, 2.3 mM CaCl₂, and 0.1% BSA.
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM) in KRBH.
-
Test compounds (Rebaudioside A, Stevioside).
-
Mouse Insulin ELISA kit.
-
-
Procedure:
-
Cell Seeding: Culture MIN6 cells in 12-well plates until they reach ~80% confluency[16].
-
Pre-incubation: Wash the cells twice with glucose-free KRBH. Then, pre-incubate the cells in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate[17][18].
-
Stimulation: Remove the pre-incubation buffer. Add KRBH containing:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (16.7 mM) as a positive control.
-
High glucose (16.7 mM) plus various concentrations of Rebaudioside A or Stevioside.
-
-
Incubate for 1 hour at 37°C[19].
-
Sample Collection: Collect the supernatant from each well and centrifuge to remove any cells.
-
Quantification: Measure the insulin concentration in the supernatant using a mouse insulin ELISA kit according to the manufacturer's instructions. Normalize the results to the total protein content of the cells in each well.
-
Adipogenesis Assay (3T3-L1 Cells)
This protocol outlines the differentiation of 3T3-L1 pre-adipocytes and the assessment of lipid accumulation.
-
Materials:
-
3T3-L1 pre-adipocytes.
-
6-well plates.
-
Growth Medium: DMEM with 10% calf serum.
-
Differentiation Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
Test compounds (Rebaudioside A, Stevioside).
-
Oil Red O staining solution.
-
Formaldehyde solution (10%).
-
Isopropanol.
-
-
Procedure:
-
Induce Confluence: Seed 3T3-L1 cells in 6-well plates and grow them in Growth Medium until they are 2 days post-confluent.
-
Initiate Differentiation: On Day 0, replace the medium with MDI Differentiation Medium, including the test compounds (Rebaudioside A or Stevioside) or a vehicle control.
-
Insulin Treatment: On Day 2, replace the medium with Insulin Medium (containing test compounds).
-
Maturation: From Day 4 onwards, culture the cells in DMEM with 10% FBS (containing test compounds), changing the medium every 2 days. Full differentiation is typically observed by Day 8-10.
-
Oil Red O Staining:
-
Quantification: After imaging, extract the dye from the cells using 100% isopropanol and measure the absorbance at 490-520 nm[22].
-
Conclusion
Both Rebaudioside A and Stevioside demonstrate significant insulin-mimetic and anti-hyperglycemic properties in vitro. They enhance glucose uptake through the PI3K/Akt pathway and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner[3][4]. While both compounds are effective, some studies suggest subtle differences in their potency and mechanisms. For instance, in one study, Stevioside appeared to induce a greater fold-increase in GLP-1 secretion, albeit at a higher concentration than Rebaudioside A[12]. Furthermore, in vivo studies in mice have shown that Stevioside can attenuate the expression of genes involved in adipogenesis[11]. The choice between these compounds for further research may depend on the specific metabolic pathway or cellular process being investigated. The provided protocols offer a robust framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Stevia rebaudiana | 107647-14-3 | XS170488 [biosynth.com]
- 3. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steviol Glycosides Modulate Glucose Transport in Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of stevioside and rebaudioside A from Stevia rebaudiana extracts by human microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodsweeteners.com [foodsweeteners.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycosides from Stevia rebaudiana Bertoni Possess Insulin-Mimetic and Antioxidant Activities in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rebaudioside A potently stimulates insulin secretion from isolated mouse islets: studies on the dose-, glucose-, and calcium-dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycemic Effects of Rebaudioside A and Erythritol in People with Glucose Intolerance [e-dmj.org]
- 11. researchgate.net [researchgate.net]
- 12. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 15. assaygenie.com [assaygenie.com]
- 16. Glucose-stimulated insulin release (GSIS) in MIN6 cells [bio-protocol.org]
- 17. Insulin secretion in MIN6 cells following glucose stimulation. [bio-protocol.org]
- 18. biorxiv.org [biorxiv.org]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioscience.co.uk [bioscience.co.uk]
- 22. content.abcam.com [content.abcam.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sterebin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection through the proper disposal of chemical compounds is a critical responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Sterebin A, a labdane-type diterpene glycoside. Adherence to these procedural steps is vital to mitigate risks and ensure compliance with safety regulations.
Chemical and Physical Properties of this compound
A comprehensive understanding of this compound's properties is fundamental to handling it safely.
| Property | Value | References |
| Molecular Formula | C18H30O4 | [1][2] |
| Molecular Weight | 310.43 g/mol | [2][3] |
| Appearance | Powder | [1] |
| CAS Number | 107647-14-3 | [2][3] |
| Hazards | Harmful if swallowed, Very toxic to aquatic life with long lasting effects | [2] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment and adhere to safety protocols.
Required Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Body Protection: Impervious clothing, such as a lab coat.[2]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[2]
Safety Precautions:
-
Work in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols.[2]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke when handling this substance.[2]
-
Wash hands thoroughly after handling.[2]
-
Ensure an eye-wash station and safety shower are readily accessible.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including unused or expired product, contaminated materials (e.g., weighing paper, pipette tips, gloves), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.[4]
2. Containerization and Labeling:
-
Place solid this compound waste into a designated, sealable, and chemically compatible hazardous waste container.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name "this compound".[4] The label should also include the date and the name of the generating laboratory or researcher.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
-
The storage area should be cool and dry.[5]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide the EHS office or contractor with a detailed inventory of the waste.
5. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.[2]
-
Wearing full PPE, contain the spill to prevent it from entering drains or water courses.[2]
-
For liquid spills, absorb with a non-combustible material like diatomite or universal binders.[2]
-
For solid spills, carefully sweep or vacuum to avoid dust generation and place the material in the designated hazardous waste container.[4]
-
Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.[2]
6. Disposal of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[4]
Experimental Protocol Considerations
Any experimental protocol involving this compound must incorporate the aforementioned disposal procedures. All contaminated labware, including glassware and consumables, should be decontaminated or disposed of as hazardous waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Buy this compound | 107647-14-3 [smolecule.com]
- 2. This compound|107647-14-3|MSDS [dcchemicals.com]
- 3. (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | C18H30O4 | CID 21681091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sinophytochem.com [sinophytochem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
